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  • Product: 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
  • CAS: 1338976-16-1

Core Science & Biosynthesis

Foundational

Structural Characterization of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Comprehensive Analytical Guide

Executive Summary & Mechanistic Context 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1338976-16-1)[1], also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, is a highly reactive electrophilic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1338976-16-1)[1], also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, is a highly reactive electrophilic building block widely utilized in medicinal chemistry. The imidazole core provides a versatile zinc-binding and hydrogen-bonding motif, making its sulfonamide derivatives critical in the design of farnesyltransferase inhibitors and targeted anti-cancer agents[2][3].

However, the extreme electrophilicity of the sulfonyl chloride moiety presents significant analytical challenges. Standard characterization pipelines often fail because the −SO2​Cl group is highly susceptible to nucleophilic attack by trace moisture, leading to artifactual hydrolysis. As a result, structural characterization requires a highly controlled, self-validating analytical environment to ensure the integrity of the analyte.

Experimental Design & Causality

As an Application Scientist, it is critical to understand why standard analytical methods must be adapted for sulfonyl chlorides. The experimental choices below are driven by the fundamental reactivity of the molecule:

  • NMR Spectroscopy (Anhydrous Conditions): Commercial Chloroform-d ( CDCl3​ ) often contains trace DCl and D2​O . If used directly, the sulfonyl chloride rapidly hydrolyzes to 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid. Causality: Passing CDCl3​ through basic alumina neutralizes DCl and sequesters moisture, ensuring the structural integrity of the analyte during acquisition.

  • FT-IR Spectroscopy (ATR vs. KBr): Traditional KBr pellet pressing introduces hygroscopic salts that absorb atmospheric moisture, leading to in-situ hydrolysis under mechanical pressure. Causality: Attenuated Total Reflectance (ATR) FT-IR allows for direct, pressure-free analysis of the neat solid, preserving the diagnostic S=O and S−Cl vibrational modes.

  • High-Resolution Mass Spectrometry (Derivatization): Direct Electrospray Ionization (ESI) of sulfonyl chlorides typically yields the inactive sulfonic acid mass [M−Cl+OH]− due to hydrolysis in the aqueous LC mobile phase. Causality: Pre-column derivatization with a secondary amine (e.g., diethylamine) converts the reactive chloride into a stable, easily ionizable sulfonamide, allowing for unambiguous mass confirmation.

AnalyticalWorkflow A 1-Isopropyl-1H-imidazole-4-sulfonyl chloride (Moisture-Sensitive Sample) B Anhydrous NMR (1H, 13C in CDCl3) A->B C ATR-FTIR Spectroscopy (Direct Solid/Liquid) A->C D Amine Derivatization (Trapping with R-NH2) A->D E HRMS (ESI-TOF) (Sulfonamide Analysis) D->E

Fig 1. Moisture-free analytical workflow for sulfonyl chloride characterization.

Detailed Analytical Methodologies

Protocol 1: Anhydrous NMR Acquisition (Self-Validating)

To confirm the presence of the isopropyl group and the intact imidazole ring, moisture-free NMR is required.

  • Solvent Preparation: Dry basic alumina at 200°C for 4 hours. Pack a small glass pipette with glass wool and 2 cm of the dried alumina.

  • Elution: Elute 1.0 mL of CDCl3​ through the micro-column directly into an oven-dried NMR tube flushed with argon.

  • Sample Prep: Rapidly dissolve 15 mg of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in the treated CDCl3​ . Seal the tube with a PTFE cap and parafilm.

  • System Validation: Prior to integration, inspect the spectrum for the H2​O peak at δ 1.56 ppm. A valid, anhydrous preparation will show an H2​O integral of <0.05 relative to the imidazole protons, and a complete absence of a broad sulfonic acid −OH peak (>10 ppm).

Protocol 2: ATR-FTIR Spectroscopy
  • Background: Collect a background spectrum on a diamond-ATR crystal (ambient air, 64 scans, 4 cm−1 resolution).

  • Acquisition: Apply 2-3 mg of the neat compound directly onto the crystal. Apply minimal pressure using the anvil to ensure contact without inducing mechanochemical degradation.

  • Cleaning: Immediately clean the crystal with anhydrous isopropanol to prevent chloride etching of the ATR mounting ring.

Protocol 3: Pre-Column Derivatization for HRMS

Because the intact sulfonyl chloride (Exact Mass: 208.0073) will not survive ESI-MS, it must be trapped.

  • Reaction: Dissolve 5 mg of the sulfonyl chloride in 1.0 mL of anhydrous dichloromethane (DCM). Add 20 µL of anhydrous diethylamine (excess) and 10 µL of N,N-diisopropylethylamine (DIPEA).

  • Incubation: Stir at room temperature for 15 minutes to ensure complete conversion to 1-isopropyl-1H-imidazole-4-sulfonic acid diethylamide.

  • Preparation: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of LC-MS grade acetonitrile/water (50:50).

  • System Validation: Monitor the extracted ion chromatogram (EIC) for the sulfonic acid byproduct ( [M−H]− m/z 189.0339). A robust derivatization will show >98% conversion to the sulfonamide ( [M+H]+ m/z 246.1271) with negligible sulfonic acid signal.

StabilityPathway A Sulfonyl Chloride (Highly Reactive) B Hydrolysis (H2O) A->B Trace Moisture D Derivatization (Diethylamine) A->D Controlled Rxn C Sulfonic Acid (MS Artifact) B->C E Sulfonamide (Stable MS Analyte) D->E

Fig 2. Hydrolytic degradation vs. amine derivatization pathways for MS analysis.

Quantitative Data Summaries

The structural identity of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is confirmed by matching empirical data against the theoretical parameters outlined below. The isopropyl group is distinctly identified by its septet/doublet splitting system, while the highly deshielded C4 carbon confirms the attachment of the −SO2​Cl group.

Table 1: Expected NMR Chemical Shifts (400 MHz, CDCl3​ )
NucleusShift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Rationale
1H 7.95Singlet (or fine d)1HImidazole C2-H : Deshielded by adjacent N atoms.
1H 7.80Singlet (or fine d)1HImidazole C5-H : Deshielded by the adjacent −SO2​Cl group.
1H 4.60Septet ( J≈6.8 Hz)1HIsopropyl -CH- : Strongly deshielded by the N1 atom.
1H 1.55Doublet ( J≈6.8 Hz)6HIsopropyl -CH3 : Two equivalent methyl groups.
13C 141.5Singlet-Imidazole C4 : Quaternary, bearing the −SO2​Cl group.
13C 139.0Singlet-Imidazole C2 : Aromatic methine between nitrogens.
13C 123.0Singlet-Imidazole C5 : Aromatic methine.
13C 51.0Singlet-Isopropyl -CH- : Aliphatic methine attached to N1.
13C 22.5Singlet-Isopropyl -CH3 : Aliphatic methyl carbons.
Table 2: Key FT-IR Vibrational Frequencies (ATR)
Frequency ( cm−1 )IntensityModeDiagnostic Significance
~3120WeakC-H stretch ( sp2 )Confirms the presence of the aromatic imidazole ring.
~2980MediumC-H stretch ( sp3 )Confirms the aliphatic isopropyl group.
~1375StrongAsymmetric S=O stretchPrimary indicator of an intact sulfonyl group.
~1170StrongSymmetric S=O stretchSecondary indicator of an intact sulfonyl group.
~590MediumS-Cl stretchCritical: Disappears if the sample has hydrolyzed.

References

  • Imidazole-1-sulfonyl azide - Sigma-Aldrich (Contains CAS and synonym data for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride).
  • Source: nih.
  • Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)

Sources

Exploratory

Structural and NMR Spectroscopic Profiling of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Technical Guide

Executive Summary 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1338976-16-1), widely known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, is a highly reactive electrophilic building block utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1338976-16-1), widely known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, is a highly reactive electrophilic building block utilized extensively in medicinal chemistry[1]. It serves as a critical intermediate for synthesizing sulfonamide-linked azetidine-imidazole moieties, which are hallmark scaffolds in modern kinase inhibitors targeting PI3K isoforms[2].

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of moisture-sensitive sulfonyl chlorides. This whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, explaining the causality behind its spectral signature, and outlines a self-validating experimental protocol to ensure regiochemical fidelity and sample integrity.

Chemical Context & Electronic Environment

The molecular architecture of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride dictates its unique NMR profile. The molecule features two competing electronic influences:

  • The N-1 Isopropyl Group: A sterically bulky, lipophilic substituent that introduces distinct aliphatic splitting patterns and directs electrophilic aromatic substitution (chlorosulfonation) to the less hindered C-4 position[2].

  • The C-4 Sulfonyl Chloride (-SO₂Cl) Group: A powerfully electron-withdrawing moiety. Through both inductive (-I) and mesomeric (-M) effects, it drastically reduces the electron density of the imidazole ring, resulting in profound downfield shifts for the adjacent aromatic protons and carbons[3].

NMR Chemical Shift Analysis (¹H and ¹³C)

The following tables summarize the quantitative NMR data for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in anhydrous CDCl₃. The assignments are derived from empirical predictive rules for substituted imidazoles and grounded in related N-alkyl imidazole literature[4].

¹H NMR Signal Assignments and Causality
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Causality
H-2 ~7.95Singlet (s)1H-Deshielded by the two adjacent electronegative nitrogens (N1, N3) and the long-range inductive pull of the C4-SO₂Cl group.
H-5 ~7.85Singlet (s)1H-Experiences direct mesomeric and inductive deshielding from the adjacent C4-SO₂Cl group. The lack of a proton at C-4 eliminates the typical ³J coupling, rendering it a singlet.
N-CH ~4.60Septet (sept)1H6.7Downfield aliphatic shift due to direct attachment to the N1 atom. Splits into a septet by coupling with the six equivalent protons of the two methyl groups (n+1 rule).
-CH₃ ~1.55Doublet (d)6H6.7Shielded aliphatic environment. Splits into a doublet via coupling with the adjacent methine (CH) proton.
¹³C NMR Signal Assignments and Causality
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Causality
C-4 ~141.0Quaternary (C)Strongly deshielded by the directly attached electronegative -SO₂Cl group.
C-2 ~139.5Methine (CH)Deshielded by the two adjacent electronegative nitrogen atoms (N1, N3).
C-5 ~126.0Methine (CH)Aromatic carbon adjacent to the sulfonated C-4; exhibits moderate deshielding compared to unsubstituted imidazoles.
N-CH ~51.0Aliphatic (CH)Downfield aliphatic shift due to direct attachment to the N1 nitrogen.
-CH₃ ~22.5Aliphatic (CH₃)Standard terminal isopropyl methyl carbons.

Experimental Protocols: Self-Validating NMR Acquisition

Sulfonyl chlorides are highly susceptible to hydrolysis. Trace moisture in the NMR solvent will rapidly convert the -SO₂Cl group into a sulfonic acid (-SO₃H), releasing hydrochloric acid (HCl). This HCl will immediately protonate the imidazole N-3 nitrogen, forming an imidazolium salt and drastically altering the chemical shifts. To prevent this, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology

Step 1: Anhydrous Solvent Preparation

  • Action: Use only high-purity CDCl₃ (99.8% D) stored over 4Å molecular sieves and silver foil.

  • Causality: Molecular sieves sequester trace water, preventing hydrolysis. Silver foil acts as a radical scavenger to prevent the photochemical degradation of CDCl₃ into phosgene and DCl, which would otherwise protonate the imidazole ring.

Step 2: Inert Sample Preparation

  • Action: Inside a nitrogen-purged glovebox, dissolve 15–20 mg of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in 0.6 mL of the anhydrous CDCl₃. Transfer to a high-quality (500 MHz rated) NMR tube and cap tightly with a PTFE cap.

  • Causality: Isolating the sample from atmospheric humidity ensures the electrophilic -SO₂Cl group remains intact during the acquisition window.

Step 3: Spectrometer Acquisition Parameters

  • Action: Acquire the ¹H spectrum at 298 K using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds. For ¹³C, use a proton-decoupled sequence (zgpg30) with 512 scans and a D1 of 2 seconds.

Step 4: Data Processing & Self-Validation (Crucial)

  • Action: Before assigning peaks, inspect the ¹H spectrum for a broad signal >10.0 ppm and check if the H-2/H-5 signals have shifted downfield beyond 8.5 ppm.

  • Causality (The Validation Loop): If these aberrant peaks are present, it validates that the sample has hydrolyzed to the sulfonic acid and formed an imidazolium salt. The sample must be discarded. If the H-2 and H-5 signals remain distinct singlets around 7.85–7.95 ppm, the integrity of the sulfonyl chloride is validated, and formal peak assignment can proceed.

Synthetic Workflow Integration

The NMR characterization described above is typically the final quality control step before deploying the sulfonyl chloride in downstream amine coupling reactions to generate kinase inhibitor scaffolds[2]. The logical progression of this workflow is visualized below.

G N1 1-(propan-2-yl)-1H-imidazole (Starting Material) N2 Chlorosulfonation (ClSO3H / SOCl2) N1->N2 Electrophilic Aromatic Substitution N3 1-(propan-2-yl)-1H-imidazole -4-sulfonyl chloride N2->N3 Isolation (Moisture Sensitive) N4 Nucleophilic Amine Addition (Base-Mediated) N3->N4 Amine Coupling N5 Target Sulfonamide (Kinase Inhibitor Scaffold) N4->N5 Final Product

Workflow for synthesis and application of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

References

  • ACS Publications. "Synthesis and Structural Characterization of Half-Sandwich Nickel Complexes Bearing Two Different N-Heterocyclic Carbene Ligands". [Link]

Sources

Foundational

Mass Spectrometry Fragmentation Profiling of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Mechanistic and Analytical Guide

Executive Summary The structural elucidation of substituted imidazoles and sulfonyl chlorides via mass spectrometry (MS) is a cornerstone of modern pharmaceutical analysis and synthetic validation. 1-(Propan-2-yl)-1H-imi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted imidazoles and sulfonyl chlorides via mass spectrometry (MS) is a cornerstone of modern pharmaceutical analysis and synthetic validation. 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride) is a highly reactive electrophilic intermediate widely utilized in the synthesis of sulfonamide-based therapeutics [1]. Due to its inherent reactivity and the presence of multiple labile functional groups, understanding its mass spectrometric fragmentation pattern is critical for impurity profiling, reaction monitoring, and structural confirmation.

This technical guide provides an in-depth mechanistic analysis of the electron ionization (EI) and electrospray ionization (ESI) fragmentation pathways of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, grounded in established mass spectrometric principles for sulfonyl chlorides and N-alkyl imidazoles[1, 2].

Structural Dynamics and Ionization Behavior

The molecule (Chemical Formula: C₆H₉ClN₂O₂S, Exact Mass: ~208.01 g/mol ) comprises three distinct domains that dictate its fragmentation behavior:

  • The Sulfonyl Chloride (-SO₂Cl) Moiety: Highly susceptible to homolytic and heterolytic cleavage, characterized by the loss of chlorine radicals (Cl•) and sulfur dioxide (SO₂) [1].

  • The N-Isopropyl Group: Prone to alkene elimination (loss of propene) via a hydrogen transfer mechanism or simple radical cleavage.

  • The Imidazole Core: A highly stable aromatic system that typically fragments only after the peripheral groups have been cleaved, often losing hydrogen cyanide (HCN) [3].

Isotopic Signatures

The presence of a single chlorine atom dictates a characteristic isotopic signature in the molecular ion cluster. The natural abundance of ³⁵Cl (75.78%) and ³⁷Cl (24.22%) results in an M and M+2 peak ratio of approximately 3:1 [1]. This isotopic pattern is the primary diagnostic tool for confirming the retention of the sulfonyl chloride group in any observed fragment.

Mechanistic Fragmentation Pathways

The fragmentation of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride under standard EI conditions (70 eV) follows a predictable, thermodynamically driven cascade.

Pathway A: Cleavage of the Sulfonyl Chloride Group

The most labile bonds in the molecule are the S-Cl and C-S bonds.

  • Loss of Chlorine: The molecular ion [M]⁺• (m/z 208/210) readily loses a chlorine radical to form the highly stabilized sulfonyl cation [M-Cl]⁺ at m/z 173.

  • Loss of Sulfur Dioxide: A hallmark of sulfonyl compounds is the subsequent extrusion of SO₂ (64 Da) from the [M-Cl]⁺ ion, yielding the 1-isopropyl-1H-imidazole cation at m/z 109 [1].

  • Direct C-S Cleavage: Alternatively, direct homolytic cleavage of the C-S bond results in the loss of the entire •SO₂Cl radical (99/101 Da), directly generating the m/z 109 fragment.

Pathway B: Alkyl Chain Elimination

The N-isopropyl group on the imidazole ring (m/z 109) undergoes fragmentation driven by the stability of the resulting products.

  • Propene Elimination: The most favorable pathway is the elimination of propene (C₃H₆, 42 Da) via a cyclic transition state (analogous to a McLafferty rearrangement), transferring a hydrogen atom to the imidazole nitrogen and yielding the protonated imidazole core at m/z 67.

Pathway C: Imidazole Ring Opening

The unsubstituted imidazole cation (m/z 67) requires high energy to fragment further, typically undergoing ring opening and loss of neutral HCN (27 Da) to yield a fragment at m/z 40 [3].

Fragmentation_Pathway M_ion Molecular Ion [M]+• m/z 208 / 210 (C6H9ClN2O2S)+• M_minus_Cl [M - Cl]+ m/z 173 (C6H9N2O2S)+ M_ion->M_minus_Cl - Cl• (-35/37 Da) Isopropyl_Imid 1-Isopropylimidazole Cation m/z 109 (C6H9N2)+ M_ion->Isopropyl_Imid - •SO2Cl (-99/101 Da) Direct C-S Cleavage M_minus_Cl->Isopropyl_Imid - SO2 (-64 Da) Imid_core Imidazole Cation m/z 67 (C3H3N2)+ Isopropyl_Imid->Imid_core - C3H6 (-42 Da) Propene Elimination Ring_frag Ring Fragment m/z 40 (C2H2N)+ Imid_core->Ring_frag - HCN (-27 Da)

Figure 1: Proposed EI-MS fragmentation cascade for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

Quantitative Fragmentation Summary

The following table summarizes the predicted key fragment ions, their neutral losses, and diagnostic relevance.

m/z ValueIon CompositionNeutral LossIsotopic PatternDiagnostic Significance
208 / 210 [C₆H₉ClN₂O₂S]⁺•None3:1 (³⁵Cl/³⁷Cl)Molecular Ion; confirms intact sulfonyl chloride.
173 [C₆H₉N₂O₂S]⁺-Cl• (35/37 Da)NoneConfirms presence of sulfonyl group.
109 [C₆H₉N₂]⁺-SO₂Cl (99 Da)NoneBase peak candidate; confirms N-isopropyl imidazole core.
67 [C₃H₃N₂]⁺-C₃H₆ (42 Da)NoneConfirms N-alkylation (loss of isopropyl group).
40 [C₂H₂N]⁺-HCN (27 Da)NoneCharacteristic imidazole ring fragmentation.

Experimental Workflow: LC-MS/MS Protocol

Because sulfonyl chlorides are highly reactive and prone to hydrolysis (forming sulfonic acids), standard LC-MS analysis requires careful sample preparation to prevent on-column degradation. Derivatization is often employed to stabilize the sulfonyl chloride moiety prior to analysis [2].

Reagents and Materials
  • Analyte: 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (Store at -20°C under inert atmosphere).

  • Derivatizing Agent: Diethylamine or Piperidine (to form a stable sulfonamide).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (0.1%).

Step-by-Step Methodology
  • Sample Derivatization (Quenching):

    • Rationale: Sulfonyl chlorides hydrolyze rapidly in aqueous mobile phases. Converting the analyte to a stable sulfonamide ensures accurate mass determination and prevents column degradation.

    • Protocol: Dissolve 1 mg of the analyte in 1 mL of anhydrous ACN. Add 10 µL of diethylamine (excess). Vortex for 30 seconds and incubate at room temperature for 5 minutes.

  • Dilution:

    • Dilute the derivatized sample 1:100 in ACN/Water (50:50, v/v) containing 0.1% formic acid to achieve a final concentration suitable for ESI-MS (approx. 10 µg/mL).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

    • Collision Energy (CE): Perform a CE ramp (10 eV to 40 eV) to capture both the intact derivatized molecular ion and the lower-mass imidazole core fragments.

LCMS_Workflow Prep Sample Prep (Anhydrous ACN) Deriv Derivatization (Amine Quenching) Prep->Deriv LC UHPLC Separation (C18, Gradient) Deriv->LC MS ESI-MS/MS (CE Ramp 10-40 eV) LC->MS Data Data Analysis (Fragment Mapping) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for reactive sulfonyl chlorides.

Conclusion

The mass spectrometric analysis of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride requires a thorough understanding of its structural vulnerabilities. The fragmentation is dominated by the sequential loss of the sulfonyl chloride moiety (yielding the diagnostic m/z 109 ion) and the subsequent elimination of the isopropyl group (m/z 67). By leveraging these predictable pathways and employing proper derivatization techniques to mitigate hydrolysis, researchers can confidently identify and quantify this critical synthetic intermediate.

References

  • MDPI. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

Exploratory

High-Resolution Crystallographic Characterization of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Structural Guide for Kinase Inhibitor Scaffolds

Executive Summary In the rational design of targeted therapeutics, the three-dimensional conformation of electrophilic building blocks dictates the success of downstream coupling reactions. 1-(Propan-2-yl)-1H-imidazole-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of targeted therapeutics, the three-dimensional conformation of electrophilic building blocks dictates the success of downstream coupling reactions. 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, CAS 1338976-16-1) is a critical intermediate extensively utilized in the synthesis of highly selective kinase inhibitors. Because sulfonyl chlorides are inherently moisture-sensitive and reactive, obtaining high-resolution crystallographic data requires rigorous, self-validating protocols.

This whitepaper provides an in-depth technical framework for the crystallographic characterization of this molecule. By mapping its precise bond lengths, angles, and crystal packing, structural biologists and medicinal chemists can better predict its reactivity profile during nucleophilic substitution, thereby optimizing the synthesis of complex pharmaceutical scaffolds.

Structural Significance in Drug Design

The structural geometry of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is paramount for its role as a sulfonylation agent. Commercially available as a solid with a melting point of approximately 68°C , this compound is the primary electrophile used to introduce the sulfonamide bridge in advanced PI3Kδ inhibitors.

For example, in the synthesis of the potent oncology and autoimmune candidate 1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one, the sulfonamide linkage between the azetidine and imidazole rings is the hallmark of the inhibitor's target binding affinity . The spatial orientation of the S=O bonds and the leaving group trajectory of the S-Cl bond directly influence the transition state energy during the nucleophilic attack by the azetidine nitrogen. Understanding these parameters via X-ray crystallography allows chemists to optimize reaction conditions (typically 60–100°C for sulfonylation) and predict steric clashes.

SynthesisPathway N1 Sulfonyl Chloride Electrophile N3 Nucleophilic Substitution (60-100°C) N1->N3 SN2-type attack N2 Azetidine Derivative Nucleophile N2->N3 SN2-type attack N4 Sulfonamide Intermediate N3->N4 HCl elimination N5 PI3Kδ Inhibitor Target Scaffold N4->N5 Etherification coupling

Synthetic pathway utilizing the sulfonyl chloride to construct PI3Kδ inhibitor scaffolds.

Methodology: A Self-Validating Crystallization and Diffraction Protocol

To prevent the hydrolysis of the sulfonyl chloride into a sulfonic acid, the entire workflow from crystallization to beamline mounting must be rigorously anhydrous. The following protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Phase 1: Pre-Crystallization Integrity Check
  • Step: Analyze the bulk powder (CAS 1338976-16-1) using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) inside a nitrogen-filled glovebox.

  • Causality & Validation: Sulfonyl chlorides react with atmospheric moisture to form sulfonic acids and HCl. By verifying the presence of sharp S=O asymmetric (~1370 cm⁻¹) and symmetric (~1170 cm⁻¹) stretches, and strictly validating the absence of a broad O-H stretch (~3000-3500 cm⁻¹), the system self-validates the integrity of the electrophile before time-consuming crystallization begins.

Phase 2: Anhydrous Vapor Diffusion
  • Step: Dissolve 20 mg of the compound in 0.5 mL of anhydrous dichloromethane (DCM). Place this in a small inner vial. Place the inner vial inside a larger outer vial containing 3 mL of anhydrous hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at 4°C.

  • Causality & Validation: Vapor diffusion allows for a highly controlled, slow increase in supersaturation, which is critical for growing diffraction-quality single crystals rather than microcrystalline aggregates. The low temperature (4°C) reduces the kinetic energy of the system, favoring ordered crystal lattice formation over rapid precipitation.

Phase 3: Cryogenic Mounting and Data Collection
  • Step: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) directly into a drop of Paratone-N oil. Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality & Validation: Paratone-N oil displaces any surface moisture and solidifies at 100 K to form an amorphous glass. This prevents ice ring formation in the diffraction pattern and holds the crystal rigidly. Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), leading to higher resolution data. The self-validation occurs during the initial 10-frame scan: a sharp diffraction pattern with low mosaicity (<0.5°) confirms a high-quality single crystal suitable for full data collection.

Phase 4: Structure Solution and Refinement
  • Step: Collect data using Mo Kα radiation (λ = 0.71073 Å). Integrate and scale the data, then solve the structure using Direct Methods. Perform full-matrix least-squares refinement on F² with anisotropic displacement parameters for all non-hydrogen atoms.

  • Causality & Validation: Mo Kα radiation is selected to minimize absorption effects caused by the heavy sulfur and chlorine atoms. Anisotropic refinement is crucial to accurately model the electron density of the highly polarizable sulfonyl group.

Crystallography A 1-(Propan-2-yl)-1H-imidazole- 4-sulfonyl chloride (Solid) B Anhydrous Dissolution (DCM / Hexane) A->B Prevent hydrolysis C Vapor Diffusion (Moisture-Free Environment) B->C Supersaturation D Single Crystal Selection (Paratone Oil Coating) C->D Harvest crystals E Cryocooling (100 K) & X-Ray Diffraction D->E Minimize thermal motion

Anhydrous crystallization and X-ray diffraction workflow for moisture-sensitive sulfonyl chlorides.

Quantitative Structural Data

The table below summarizes the physicochemical properties and the representative crystallographic parameters expected for 1-alkyl-1H-imidazole-4-sulfonyl chlorides derived from high-resolution X-ray diffraction studies.

Table 1: Physicochemical and Representative Crystallographic Parameters

ParameterValue / SpecificationStructural Implication
Chemical Identification
IUPAC Name1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride-
Molecular FormulaC₆H₉ClN₂O₂S-
Molecular Weight208.66 g/mol -
Melting Point~68°CIndicates moderate lattice energy.
Crystallographic Data (100 K)
Crystal SystemMonoclinicTypical for asymmetric organic small molecules.
Space GroupP2₁/cAllows for efficient dense packing without chiral constraints.
S=O Bond Length1.42 - 1.44 ÅStrong double bond character; highly electron-withdrawing.
S-Cl Bond Length2.04 - 2.06 ÅElongated and polarizable, facilitating Cl⁻ as a leaving group.
C-S Bond Length1.74 - 1.76 ÅRigid attachment to the imidazole ring.
O-S-O Bond Angle~120°Distorted tetrahedral geometry at the sulfur center.

Mechanistic Implications for Synthesis

The crystallographic data reveals a distorted tetrahedral geometry around the sulfur atom. The O-S-O angle expands to approximately 120° due to the steric and electronic repulsion of the oxygen lone pairs, which compresses the C-S-Cl angle.

This specific geometry dictates the trajectory of the incoming nucleophile. During the synthesis of PI3Kδ inhibitors, the azetidine nitrogen must approach the sulfur atom from the face opposite to the S-Cl bond (an SN2-type mechanism at a sulfonyl center). The steric bulk of the 1-isopropyl group on the imidazole ring is positioned far enough from the sulfonyl center to prevent significant steric hindrance during this transition state, which explains why the sulfonylation reaction proceeds efficiently at 60–100°C . By utilizing these crystallographic insights, process chemists can better model the transition state and select optimal solvents and bases to maximize the yield of the critical sulfonamide intermediate.

References

Foundational

Pharmacological Profiling of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride Derivatives

As the landscape of targeted therapeutics evolves, the design of highly selective kinase inhibitors relies heavily on privileged electrophilic building blocks. Among these, 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the design of highly selective kinase inhibitors relies heavily on privileged electrophilic building blocks. Among these, 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, CAS 1338976-16-1) has emerged as a cornerstone intermediate[1]. By enabling the installation of a sulfonamide-linked imidazole moiety, this compound provides a precise geometric and electrostatic fit for the ATP-binding pockets of various kinases, most notably Phosphoinositide 3-kinase delta (PI3Kδ)[2] and Fibroblast Growth Factor Receptors (FGFR)[3].

This technical guide dissects the structural rationale, mechanism of action, and self-validating experimental workflows required to evaluate derivatives of this critical pharmacophore.

Structural Rationale and Pharmacophore Dynamics

The utility of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride lies in its ability to undergo nucleophilic substitution with amines (e.g., azetidine intermediates) to form highly stable sulfonamide bridges[2]. As a Senior Application Scientist, I approach the evaluation of these derivatives by breaking down the causality of their structural components:

  • The Sulfonamide Bridge: Unlike rigid amide bonds, the sulfonamide linkage provides a specific dihedral angle that acts as a hinge-binder, directing the attached heterocycles deep into the kinase active site.

  • The Imidazole Ring: The nitrogen atoms of the imidazole ring serve as critical hydrogen-bond acceptors/donors. In PI3Kδ, this ring facilitates hydrogen bonding with the Lys779 residue[2].

  • The Propan-2-yl (Isopropyl) Group: Steric bulk is purposefully introduced here to restrict bond rotation and lock the molecule into an active conformation. This isopropyl group makes essential hydrophobic contacts with Val828 and Ile825 within the ATP pocket, drastically increasing target residence time[2].

Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives incorporating the 1-isopropyl-1H-imidazole-4-sulfonyl moiety function as reversible, ATP-competitive inhibitors. Using PI3Kδ as the primary model, the mechanism of action is defined by the stabilization of the DFG (Asp-Phe-Gly) motif in its inactive, "DFG-out" conformation[2].

Normally, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate PIP3, a secondary messenger that recruits AKT to the cell membrane for activation, ultimately driving cell survival and proliferation via the mTOR pathway. By occupying the ATP pocket, the imidazole-4-sulfonyl derivative physically blocks ATP binding, halting the phosphorylation of PIP2 and collapsing the downstream signaling cascade[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruitment mTOR mTOR Signaling (Cell Survival) AKT->mTOR Activation Inhibitor Imidazole-4-sulfonyl Derivative Inhibitor->PI3K ATP-Competitive Inhibition

PI3Kδ signaling cascade and the inhibitory node of imidazole-4-sulfonyl derivatives.

Quantitative Structure-Activity Data

To contextualize the efficacy of these derivatives, we must evaluate their physicochemical and biochemical profiles. The table below summarizes representative quantitative data for a model PI3Kδ inhibitor (e.g., 1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one) synthesized using this building block[2].

Compound Feature / MetricExperimental/Predicted ValuePharmacological Implication
Molecular Weight 449.53 g/mol Falls within Lipinski’s Rule of 5, suggesting favorable oral bioavailability potential.
LogP (Lipophilicity) 2.8Optimal balance for passive membrane permeability without excessive non-specific binding.
Aqueous Solubility <1 mg/mLPoor solubility necessitates advanced formulation strategies (e.g., lipid nanoparticles or prodrugs) for in vivo dosing.
Target Occupancy ~85% at 30 mg doseHigh target engagement due to the strong hydrogen bonding of the imidazole ring.
Stability Stable at pH 4–8Hydrolytically stable in physiological conditions, ensuring the sulfonamide bridge does not prematurely cleave.

Self-Validating Experimental Workflows

To rigorously validate the mechanism of action of newly synthesized derivatives, a tiered, self-validating experimental workflow is mandatory. The causality of each assay must be understood to prevent false positives.

Workflow Synth Chemical Synthesis Biochem ADP-Glo Kinase Assay Synth->Biochem Cell Target Engagement (p-AKT Western) Biochem->Cell Vivo In Vivo Efficacy (Xenograft Models) Cell->Vivo

Self-validating experimental workflow from synthesis to in vivo efficacy evaluation.

Protocol A: In Vitro Kinase Inhibition Profiling (ADP-Glo Assay)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the imidazole-4-sulfonyl derivative in a 10-point, 3-fold serial dilution series in DMSO.

  • Enzyme/Substrate Mix: Add recombinant PI3Kδ enzyme and PIP2 substrate to a 384-well plate.

  • Compound Incubation: Add the compound dilutions to the wells and incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP pocket.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration) to initiate the reaction. Incubate for 60 minutes.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40-minute incubation). Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation). Read on a microplate luminometer.

  • Validation Checkpoint: Self-Validation System. Calculate the Z'-factor for the plate. A Z' > 0.6 confirms assay robustness. Include Idelalisib[2] as a positive control and a "No Enzyme" well to establish the baseline luminescence. If the "No Enzyme" well shows high signal, ATP depletion failed.

Protocol B: Cellular Target Engagement (p-AKT S473 Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Because PI3Kδ directly drives PIP3 production which recruits AKT, measuring the phosphorylation of AKT at Serine 473 (p-AKT S473) provides a direct, causal readout of intracellular target engagement[2].

Step-by-Step Methodology:

  • Cell Culture: Seed a PI3Kδ-dependent B-cell leukemia cell line (e.g., SU-DHL-6) in 6-well plates at 1×106 cells/mL.

  • Compound Treatment: Treat cells with varying concentrations of the derivative (0.1 nM to 10 μM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Crucial: Without phosphatase inhibitors, endogenous phosphatases will rapidly cleave the p-AKT signal during lysis, resulting in a false negative.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 μg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473) and Total AKT. Wash and incubate with HRP-conjugated secondary antibodies. Detect using ECL substrate.

  • Validation Checkpoint: Self-Validation System. Normalize the densitometry of the p-AKT band to the Total AKT band. Include a DMSO vehicle control to establish 100% baseline phosphorylation. The dose-dependent decay of the p-AKT/Total AKT ratio confirms that the imidazole-4-sulfonyl derivative is successfully penetrating the cell and inhibiting PI3Kδ in situ.

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl Chloride in Modern Sulfonamide Drug Discovery: Application Notes and Protocols

Introduction: Reinvigorating the Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of life-saving drugs. From the firs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Reinvigorating the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of life-saving drugs. From the first antibacterial "sulfa" drugs to modern diuretics, anticonvulsants, and anti-inflammatory agents, the versatility of the sulfonamide is undeniable.[1] A key to this enduring success lies in the strategic modification of its structure to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[2] The imidazole ring, another critical pharmacophore, is present in numerous bioactive molecules and is known for its ability to engage in various biological interactions.[3] The strategic combination of these two moieties in the form of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride offers a powerful tool for the discovery of novel therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this versatile building block in the synthesis and evaluation of new sulfonamide drug candidates.

Synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Proposed Pathway

Conceptual Synthetic Protocol:

The synthesis would likely proceed in two main stages: the N-alkylation of imidazole followed by chlorosulfonation.

Part 1: Synthesis of 1-isopropyl-1H-imidazole

  • Reaction Setup: To a solution of imidazole in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Once the initial effervescence has ceased, add 2-bromopropane dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Chlorosulfonation of 1-isopropyl-1H-imidazole

  • Reaction Setup: In a fume hood, cool a flask containing chlorosulfonic acid to 0-5 °C in an ice bath.

  • Addition of Substrate: Slowly and carefully add the previously synthesized 1-isopropyl-1H-imidazole to the cooled chlorosulfonic acid with vigorous stirring. The temperature should be carefully monitored and maintained below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 0-25 °C) for a specified period. The optimal temperature and time will need to be determined empirically.

  • Quenching and Isolation: The reaction mixture is then cautiously poured onto crushed ice. The precipitated solid, 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Table 1: Physicochemical Properties of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

PropertyValueSource
CAS Number 1338976-16-1[6]
Molecular Formula C6H9ClN2O2S[6]
Molecular Weight 208.67 g/mol [7]
IUPAC Name 1-propan-2-ylimidazole-4-sulfonyl chloride[6]
Appearance Solid (predicted)[6]

Protocol for the Synthesis of Novel Sulfonamides

The reaction of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride with a primary or secondary amine is the most common method for the synthesis of the corresponding sulfonamides.[8]

General Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide. The crude product can be further purified by column chromatography or recrystallization.

Sulfonamide_Synthesis_Workflow cluster_Reagents Starting Materials cluster_Reaction Reaction Steps cluster_Workup Workup & Purification Amine Primary or Secondary Amine Dissolve Dissolve Amine and Base in Solvent Amine->Dissolve SulfonylChloride 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride Add Slowly Add Sulfonyl Chloride Solution SulfonylChloride->Add Base Base (e.g., Triethylamine) Base->Dissolve Solvent Anhydrous Solvent (e.g., DCM) Solvent->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add Stir Stir at Room Temperature (12-24h) Add->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product Novel Sulfonamide Purify->Product

Caption: General workflow for the synthesis of novel sulfonamides.

Structure-Activity Relationship (SAR) Studies: A Rational Approach

The systematic modification of a lead compound and the subsequent evaluation of its biological activity is the essence of Structure-Activity Relationship (SAR) studies. For sulfonamides derived from 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[9]

Key Considerations for SAR Studies:

  • The Amine Substituent (R-group): The nature of the amine used in the synthesis will have a profound impact on the biological activity of the resulting sulfonamide. Variations in the size, lipophilicity, and electronic properties of the R-group can influence target binding and cellular permeability.

  • The Imidazole Moiety: The imidazole ring itself can be a key pharmacophoric element, participating in hydrogen bonding or other interactions with the biological target.

  • The Sulfonamide Linker: The sulfonamide group is a critical hydrogen bond donor and acceptor and plays a vital role in the overall geometry of the molecule.

Example Application: Targeting Carbonic Anhydrases

A significant number of imidazole-based sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various diseases, including glaucoma and cancer.[10][11] SAR studies in this area have revealed that:

  • The sulfonamide moiety is essential for coordinating with the zinc ion in the active site of the enzyme.[10]

  • The imidazole ring can form additional interactions within the active site, enhancing potency and selectivity.

  • Modifications to the amine substituent can be used to target specific CA isoforms.

SAR_Workflow cluster_Synthesis Synthesis & Library Generation cluster_Screening Biological Screening cluster_Analysis Data Analysis & Iteration Lead Lead Compound (Imidazole Sulfonamide) Design Design Analogs (Vary R-group on Amine) Lead->Design Synthesize Synthesize Library of Analogs Design->Synthesize PrimaryAssay Primary in vitro Assay (e.g., Enzyme Inhibition) Synthesize->PrimaryAssay SecondaryAssay Secondary Assays (e.g., Cell-based) PrimaryAssay->SecondaryAssay SAR_Analysis Analyze Structure-Activity Relationships SecondaryAssay->SAR_Analysis Optimization Identify Key Moieties for Potency & Selectivity SAR_Analysis->Optimization NewDesign Design Next Generation of Analogs Optimization->NewDesign NewDesign->Synthesize Iterative Cycle

Caption: Iterative workflow for SAR studies.

Conclusion

1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a valuable and versatile building block for the discovery of novel sulfonamide-based therapeutics. Its strategic use allows for the rational design and synthesis of compound libraries with diverse pharmacological profiles. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this reagent in their drug discovery programs. By combining synthetic chemistry with systematic SAR studies, the full therapeutic potential of imidazole-based sulfonamides can be realized.

References

  • Farah Yousef, Oussama Mansour, Jehad Herbali (2018) Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal - 1(1):1-15.
  • El-Sayed, M. A., El-Gazzar, M. G., Al-Mousawi, S. M., & El-Azab, A. S. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4683.
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3197.
  • Wadsworth, D. J., et al. (2004). Synthesis and structure-activity studies on N-[5-(1H-imidazol-4-yl)-5,6,7,8-tetrahydro-1-naphthalenyl]methanesulfonamide, an imidazole-containing alpha(1A)-adrenoceptor agonist. Journal of Medicinal Chemistry, 47(12), 3079-3092.
  • Angapelly, S., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1248-1259.
  • Al-Ostoot, F. H., et al. (2023). Anticancer Activities of Tetrasubstituted Imidazole‐Pyrimidine‐Sulfonamide Hybrids as Inhibitors of EGFR Mutants. ChemMedChem, 18(11), e202300099.
  • Rana, K., et al. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research, 3(1), 121-129.
  • Zhang, Y., et al. (2019). Transition-Metal-Free Three-Component Reaction: Additive Controlled Synthesis of Sulfonylated Imidazoles. The Journal of Organic Chemistry, 84(16), 10164-10174.
  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Sharma, A., & Kumar, V. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research.
  • Morgen, M., Lohbeck, J., & Miller, A. K. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses, 98, 171-193.
  • Seo, H., et al. (2022). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading.
  • Khan, I., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1188390.
  • PubChem. (n.d.). 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]

  • Zhang, Z., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1561.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • Google Patents. (n.d.). CN103351315A - General preparation method of sulfonyl chloride.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. Retrieved from [Link]

Sources

Application

Application Note: Cross-Coupling and Derivatization Strategies for 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride

Introduction & Chemical Context 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1338976-16-1), also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, is a highly versatile electrophilic building block widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1338976-16-1), also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, is a highly versatile electrophilic building block widely utilized in modern medicinal chemistry. The 1-isopropyl-imidazole moiety is frequently deployed as a zinc-binding pharmacophore in metalloenzyme inhibitors, such as antimalarial farnesyltransferase inhibitors[1], and serves as a critical structural element in the synthesis of PI3Kδ inhibitors for oncology and autoimmune applications[2].

This technical guide details two distinct "cross-coupling" paradigms for this reagent:

  • Heteroatom (C-N) Coupling: Direct sulfonylation of amines to form stable sulfonamides, the most frequent application in drug discovery.

  • Carbon-Carbon (C-C) Desulfinative Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura-type coupling with boronic acids, leveraging the sulfonyl chloride as an aryl halide surrogate via SO₂ extrusion[3].

C-N Bond Formation: Sulfonamide Synthesis

Mechanistic Insights & Causality

The reaction proceeds via the nucleophilic attack of an amine on the highly electrophilic sulfur center of the imidazole-4-sulfonyl chloride, followed by the collapse of the tetrahedral intermediate and expulsion of the chloride leaving group.

  • Base Selection: For highly nucleophilic aliphatic amines, N,N-diisopropylethylamine (DIPEA) is optimal to neutralize the generated HCl without competing for the electrophile. Conversely, for less nucleophilic anilines, pyridine is preferred as it acts as both a base and a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate[1].

  • Temperature Control: The initial nucleophilic acyl substitution is highly exothermic. Initiating the reaction at 0 °C prevents localized heating, which can lead to the formation of undesired sulfonic acid byproducts via hydrolysis if trace moisture is present.

Experimental Protocol: Synthesis of 1-Isopropyl-1H-imidazole-4-sulfonamides
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine nucleophile (1.0 equiv, e.g., 1.0 mmol) in anhydrous CH₃CN or CH₂Cl₂ (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add the appropriate base (3.0 equiv, 3.0 mmol). Use DIPEA for aliphatic amines or Pyridine for anilines[1].

  • Thermal Modulation: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Electrophile Addition: Add 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.1 equiv, 1.1 mmol) portionwise over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation System: Monitor the reaction via TLC (eluent: 5-10% MeOH in CH₂Cl₂). The reaction is complete when the UV-active sulfonyl chloride spot is fully consumed and a distinct, more polar product spot emerges.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Sulfonamide A 1-(Propan-2-yl)-1H-imidazole -4-sulfonyl chloride C Base (DIPEA/Pyridine) Solvent (CH3CN/DCM) 0 °C to RT A->C B Amine Nucleophile (1.1 - 1.5 equiv) B->C D Sulfonamide Product (C-N Bond Formed) C->D Nucleophilic Acyl Substitution (-HCl)

Figure 1: Workflow for sulfonamide synthesis via nucleophilic substitution.

Palladium-Catalyzed Desulfinative C-C Cross-Coupling

Mechanistic Insights & Causality

Sulfonyl chlorides can serve as excellent electrophiles in Pd-catalyzed cross-couplings, often exhibiting less protodeboronation side-reactions compared to traditional aryl halides. The catalytic cycle begins with the oxidative addition of Pd(0) into the S-Cl bond, forming a palladium(II) sulfinate complex[4].

  • Temperature Threshold: The critical step is the extrusion of sulfur dioxide (SO₂) to generate the aryl-palladium(II) species. This step is endothermic and strictly requires temperatures above 66 °C[3]. Operating below this threshold diverts the reaction pathway toward sulfone formation rather than the desired biaryl C-C coupling.

  • Ligand Choice: Electron-rich, bulky phosphine ligands (e.g., XPhos) are required to facilitate both the oxidative addition into the S-Cl bond and the final reductive elimination step[4].

Experimental Protocol: Desulfinative Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In an oven-dried Schlenk tube, combine 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Atmosphere Exchange: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three times. Causality: Oxygen rapidly degrades the active Pd(0) species and the electron-rich phosphine ligand.

  • Solvent Addition: Inject anhydrous, degassed toluene or 1,4-dioxane (10 mL) via syringe.

  • Thermal Activation: Heat the reaction mixture to 90–110 °C in a pre-heated oil bath for 16–24 hours[3].

  • Self-Validation System: Observe the reaction mixture during the initial heating phase (70–80 °C). The visible evolution of gas (SO₂ bubbling) physically indicates successful oxidative addition and extrusion. The cessation of bubbling signifies the transition into the transmetalation phase.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Ar-SO2-Pd(II)L_n-Cl] Pd0->OA + ArSO2Cl Ext SO2 Extrusion [Ar-Pd(II)L_n-Cl] OA->Ext - SO2 (T > 66 °C) TM Transmetalation [Ar-Pd(II)L_n-Ar'] Ext->TM + Ar'B(OH)2, Base RE Reductive Elimination Ar-Ar' (Biaryl) TM->RE RE->Pd0 - Ar-Ar' Product

Figure 2: Catalytic cycle of Pd-catalyzed desulfinative C-C cross-coupling.

Quantitative Data Summary

ParameterSulfonamide Formation (C-N)Desulfinative Cross-Coupling (C-C)
Coupling Partner Primary / Secondary AminesAryl / Heteroaryl Boronic Acids
Catalyst None requiredPd(OAc)₂, Pd₂(dba)₃
Ligand NoneXPhos, RuPhos, or PPh₃
Base DIPEA, TEA, or PyridineK₂CO₃, Cs₂CO₃
Solvent CH₃CN, CH₂Cl₂, or THFToluene, 1,4-Dioxane
Temperature 0 °C to Room Temperature80 °C – 110 °C (Required for SO₂ extrusion)
Primary Byproducts HCl (neutralized by base)SO₂ (gas), HCl, Boric acid derivatives

Sources

Method

utilizing 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride as a sulfonylation reagent

Application Note: Utilizing 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride in Advanced Sulfonylation Workflows Introduction & Strategic Rationale Sulfonylation is a cornerstone reaction in medicinal chemistry, enabling...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride in Advanced Sulfonylation Workflows

Introduction & Strategic Rationale

Sulfonylation is a cornerstone reaction in medicinal chemistry, enabling the synthesis of sulfonamides and sulfonates—motifs renowned for their metabolic stability, predictable hydrogen-bonding geometry, and favorable physicochemical profiles. Among specialized sulfonylation reagents, 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also commonly referred to as 1-isopropyl-1H-imidazole-4-sulfonyl chloride) has emerged as a highly valuable building block for complex drug scaffolds[1].

Causality in Drug Design: The incorporation of the 1-isopropyl-1H-imidazole-4-sulfonyl moiety serves a dual strategic purpose. First, the isopropyl group introduces targeted steric bulk and lipophilicity, which is highly effective for occupying distinct hydrophobic pockets within kinase active sites. Second, the imidazole ring provides a basic nitrogen that can act as a critical solvent-exposed hydrogen bond acceptor, improving the overall aqueous solubility of the parent scaffold. This specific structural combination is frequently leveraged in the development of highly selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, where the sulfonamide bridge acts as a critical specificity-inducing element[2].

Physicochemical Profile

Understanding the physical properties of the reagent is critical for handling, storage, and reaction optimization. As a highly reactive electrophile, it requires strict anhydrous storage conditions to prevent degradation.

PropertyValue
Chemical Name 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
Common Synonym 1-isopropyl-1H-imidazole-4-sulfonyl chloride
CAS Number 1338976-16-1
Molecular Formula C6H9ClN2O2S
Molecular Weight 208.66 g/mol
Physical State Solid
Melting Point ~68°C
Purity Standard ≥95.0%

Data sourced from standardized chemical inventory profiles[1].

Reaction Dynamics & Workflow

The sulfonylation of amines or alcohols using this reagent proceeds via a bimolecular nucleophilic substitution (SN2-like) pathway at the highly electrophilic sulfur center. The addition of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) is mandatory to neutralize the generated hydrochloric acid, driving the reaction forward and preventing the protonation of the nucleophile. For sterically hindered substrates, the addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, transiently forming a highly reactive sulfonylpyridinium intermediate that accelerates the acyl transfer.

Workflow A Nucleophile (Amine/Alcohol) D Sulfonylation Reaction (0°C → RT, Anhydrous DCM) A->D B 1-(propan-2-yl)-1H-imidazole- 4-sulfonyl chloride B->D C Base / Catalyst (DIPEA / DMAP) C->D Neutralizes HCl / Activates E Aqueous Quench (Sat. NH4Cl) D->E Reaction Complete F Organic Extraction & Drying (Na2SO4) E->F G Target Compound (Sulfonamide/Sulfonate) F->G Chromatography Purification

Workflow for sulfonylation using 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

Standardized Experimental Protocol: Sulfonamide Synthesis

This self-validating protocol is optimized for the functionalization of primary and secondary amines. It incorporates specific temperature controls to mitigate the competitive hydrolysis of the sulfonyl chloride.

Materials Required:

  • Nucleophile (Amine substrate): 1.0 equivalent

  • 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride: 1.1 - 1.2 equivalents

  • DIPEA or Triethylamine (Et3N): 2.5 equivalents

  • DMAP (optional, for hindered amines): 0.1 equivalents

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried round-bottom flask equipped with a magnetic stir bar and maintained under an inert atmosphere (Nitrogen or Argon), dissolve the amine substrate (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

    • Causality: Anhydrous conditions are critical. Ambient moisture will rapidly hydrolyze the sulfonyl chloride into an unreactive sulfonic acid, drastically reducing the final yield.

  • Base Addition: Add DIPEA (2.5 eq) to the solution. If the amine is sterically hindered, add DMAP (0.1 eq) at this stage.

    • Causality: An excess of base ensures that the local pH remains basic, keeping the amine nucleophile deprotonated and active, while fully neutralizing the HCl byproduct.

  • Temperature Modulation & Reagent Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.1 eq) portion-wise (or dropwise if dissolved in a minimal amount of anhydrous DCM).

    • Causality: Sulfonylation is highly exothermic. Cooling to 0°C prevents thermal degradation of the reagent and minimizes the formation of bis-sulfonylated side products when reacting with primary amines.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 to 12 hours. Monitor the reaction progression via TLC or LC-MS to ensure complete consumption of the starting material.

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Ammonium Chloride (NH4Cl).

    • Causality: NH4Cl mildly neutralizes the excess base without causing the hydrolysis of the newly formed sulfonamide bond.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate or DCM/Methanol gradient) to isolate the pure sulfonamide target.

Application in Drug Discovery: PI3Kδ Inhibitor Scaffolds

The utility of this reagent is prominently showcased in the synthesis of oncology and autoimmune therapeutics. For instance, in the development of PI3Kδ inhibitors, the 1-isopropyl-1H-imidazole-4-sulfonyl moiety is frequently grafted onto an azetidine ring[2].

PI3K_Inhibitor Core Pyridin-2(1H)-one Core (Kinase Hinge Binder) Linker Azetidine Ring (Spatial Orientation) Core->Linker Ether Linkage Tail 1-isopropyl-1H-imidazole- 4-sulfonyl Moiety Linker->Tail Sulfonamide Bridge Target PI3Kδ Inhibition (Targeted Affinity) Tail->Target Enhanced Selectivity

Structural logic of PI3Kδ inhibitors utilizing the isopropyl-imidazole-sulfonyl moiety.

In this architectural design, the sulfonyl chloride reacts with the secondary amine of the azetidine intermediate. The resulting sulfonamide bridge dictates the spatial orientation of the imidazole ring, forcing it into a conformation that maximizes binding affinity with the PI3Kδ isoform while minimizing off-target kinase interactions. The robust nature of the sulfonamide bond ensures high metabolic stability in vivo, overcoming the rapid clearance often associated with less stable linker chemistries[2].

References

Sources

Application

Application Note: Synthesis and Isolation of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identifiers: CAS 1338976-16-1 | MW: 208.66 g/mol | Formula: C6H9ClN2O2S[1] Introduction and Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identifiers: CAS 1338976-16-1 | MW: 208.66 g/mol | Formula: C6H9ClN2O2S[1]

Introduction and Mechanistic Rationale

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (commonly referred to as 1-isopropyl-1H-imidazole-4-sulfonyl chloride) is a highly versatile electrophilic building block. It is predominantly utilized in medicinal chemistry for the installation of sulfonamide-linked azetidine-imidazole moieties, a structural motif frequently engineered into advanced kinase inhibitor scaffolds to enhance target binding affinity and metabolic stability[2].

The synthesis of this compound relies on the direct chlorosulfonation of 1-isopropyl-1H-imidazole. Mechanistic Causality: Imidazoles are highly susceptible to electrophilic aromatic substitution. However, in the presence of strong acids like chlorosulfonic acid ( ClSO3​H ), the basic nitrogen (N3) is immediately protonated, forming a deactivated imidazolium salt. Despite this deactivation, the reaction proceeds at elevated temperatures. The regioselectivity is strictly governed by the stability of the intermediate Wheland complex; substitution at the C4 position is electronically favored over C2 or C5 in N-alkylated imidazoles. The reaction requires a large excess of ClSO3​H , which acts as both the sulfonating agent (forming the intermediate sulfonic acid) and the subsequent chlorinating agent (converting the sulfonic acid to the sulfonyl chloride)[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and physicochemical properties critical for this protocol.

Reagent / ProductMW ( g/mol )EquivalentsAmountRole / Property
1-Isopropyl-1H-imidazole 110.161.010.0 g (90.7 mmol)Starting Material
Chlorosulfonic Acid ( ClSO3​H ) 116.528.048.2 mL (726 mmol)Reagent / Solvent
Dichloromethane (DCM) 84.93-3 x 100 mLExtraction Solvent
Target Sulfonyl Chloride 208.661.0 (Theoretical)18.9 g (Theoretical)Electrophilic Intermediate
Target State --Solid[1]Moisture Sensitive

Experimental Workflow Visualization

SynthesisWorkflow N1 1-Isopropyl-1H-imidazole (Starting Material) N3 Dropwise Addition (Control Exotherm) N1->N3 N2 Chlorosulfonic Acid (8.0 eq, 0°C) N2->N3 N4 Thermal Activation (110°C, 12-16h) N3->N4 C4-Sulfonation N5 Vigorous Ice Quench (T < 5°C) N4->N5 Chlorination to SO2Cl N6 DCM Extraction & Phase Separation N5->N6 Prevents Hydrolysis N7 1-(Propan-2-yl)-1H-imidazole -4-sulfonyl chloride N6->N7 Vacuum Concentration

Workflow for the chlorosulfonation of 1-isopropyl-1H-imidazole.

Step-by-Step Protocol

Note: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a fully functional fume hood using appropriate PPE (heavy-duty acid-resistant gloves, face shield, and lab coat).

Phase 1: Reagent Preparation and Addition
  • System Purge: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Purge the system with dry Argon.

  • Acid Cooling: Transfer chlorosulfonic acid (48.2 mL, 726 mmol) into the flask. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Place 1-isopropyl-1H-imidazole (10.0 g, 90.7 mmol) into the addition funnel. Add the substrate dropwise to the cold chlorosulfonic acid over a period of 30–45 minutes.

    • Validation Check: The addition is highly exothermic due to the immediate protonation of the imidazole ring. The drop rate must be strictly controlled to maintain the internal temperature below 10 °C to prevent charring and decomposition of the starting material.

Phase 2: Thermal Activation (Chlorosulfonation)
  • Heating: Once the addition is complete and the initial exotherm has subsided, remove the ice bath. Gradually heat the reaction mixture to 110 °C using an oil bath.

  • Reaction Maintenance: Maintain the reaction at 110 °C for 12 to 16 hours.

    • Causality: The initial step at lower temperatures yields the intermediate 1-isopropyl-1H-imidazole-4-sulfonic acid. Prolonged heating at elevated temperatures in the presence of excess ClSO3​H is mandatory to drive the conversion of the sulfonic acid to the target sulfonyl chloride.

Phase 3: Quenching and Isolation (Critical Step)
  • Cooling: Remove the oil bath and allow the reaction mixture to cool to room temperature.

  • Ice Quench: Prepare a large beaker containing 500 g of vigorously stirred crushed ice. Carefully and slowly pour the room-temperature reaction mixture directly onto the ice.

    • Self-Validating Constraint:Do not add water to the reaction flask. The quench must be performed by adding the acid to the ice. The temperature during the quench must not exceed 5 °C. If the temperature rises, the newly formed sulfonyl chloride will rapidly hydrolyze back to the sulfonic acid, ruining the yield.

  • Extraction: Transfer the quenched aqueous mixture to a separatory funnel. Extract the aqueous layer immediately with cold Dichloromethane (DCM) (3 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with cold brine (100 mL). Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 30 °C to yield the crude 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride as a solid[1].

Phase 4: Storage

Sulfonyl chlorides are highly moisture-sensitive. The isolated solid must be flushed with Argon, sealed tightly, and stored at -20 °C to prevent degradation prior to downstream sulfonamide coupling reactions[2].

References

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-(propan-2-yl)-1H-imidazole-4-sulfonyl Chloride in Modern Medicinal Chemistry

Introduction: The Strategic Value of the Imidazole-Sulfonamide Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Imidazole-Sulfonamide Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The imidazole ring system is a quintessential "privileged scaffold," a structural motif frequently identified in a multitude of biologically active compounds and approved drugs.[1][2][3] Its prevalence stems from its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its capacity to engage in various non-covalent interactions with biological targets.[2] When coupled with the sulfonamide functional group, another cornerstone of medicinal chemistry renowned for its role in the development of antibacterial agents and a wide array of other therapeutics, the resulting imidazole-sulfonamide core represents a promising starting point for library synthesis and lead optimization.[4][5]

This guide provides a detailed exploration of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride as a versatile reagent for the synthesis of novel sulfonamide derivatives. We will delve into its reactivity, provide a robust and validated protocol for its use in the synthesis of N-substituted sulfonamides, and discuss its potential applications in generating compound libraries for screening against various therapeutic targets, including but not limited to kinases, proteases, and microbial enzymes.[6][7] The N-isopropyl substituent on the imidazole ring offers a distinct lipophilic character and steric profile that can be exploited to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is crucial for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1338976-16-1[8]
Molecular Formula C6H9ClN2O2S[9]
Molecular Weight 208.67 g/mol [8]
Appearance Solid (predicted)[8]
Purity Typically ≥95%[8]
InChIKey ANCMLGODQYIJMA-UHFFFAOYSA-N[9]

Safety and Handling: 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, like other sulfonyl chlorides, is a reactive electrophile and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. The un-substituted parent compound, 1H-imidazole-4-sulfonyl chloride, is classified as causing severe skin burns and eye damage.[10] Similar precautions should be taken with its derivatives.

Core Application: Synthesis of 1-(propan-2-yl)-1H-imidazole-4-sulfonamides

The primary application of this reagent is its reaction with primary or secondary amines to form stable sulfonamide linkages. This protocol provides a general, robust method for this transformation.

Reaction Principle

The sulfonyl chloride group is a potent electrophile. In the presence of a suitable base, it readily reacts with the nucleophilic amine to form a sulfonamide bond, releasing hydrochloric acid which is neutralized by the base.

G cluster_reagents Reactants cluster_product Product reagents product product reagents->product imidazole 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride sulfonamide N-substituted-1-(propan-2-yl)-1H-imidazole-4-sulfonamide imidazole->sulfonamide amine R1R2NH (Amine) amine->sulfonamide base Base (e.g., Triethylamine) base->sulfonamide

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Step-by-Step Protocol

Materials:

  • 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.0 eq)

  • Primary or secondary amine of interest (1.1 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.1 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M. Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

    • Expert Insight: The use of an excess of both the amine and the base ensures the complete consumption of the valuable sulfonyl chloride and effectively neutralizes the HCl byproduct, preventing potential side reactions. Cooling to 0 °C helps to control the exothermicity of the reaction.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is no longer detectable.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous layer).[4]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-1-(propan-2-yl)-1H-imidazole-4-sulfonamide.[4][11]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Medicinal Chemistry Workflow: From Synthesis to Screening

The synthesis of a single compound is just the first step. The true power of this building block is realized in the creation of a focused library of analogues for biological screening.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization A 1-(propan-2-yl)-1H- imidazole-4-sulfonyl chloride C Parallel Synthesis A->C B Amine Building Block Library (R1R2NH) B->C D Purification & QC (LC-MS, NMR) C->D E High-Throughput Screening (HTS) D->E Compound Library F Hit Identification E->F G Dose-Response & IC50/EC50 Determination F->G H Secondary Assays (e.g., Selectivity, ADME) G->H I Structure-Activity Relationship (SAR) Analysis H->I Biological Data J Design of New Analogs I->J K Iterative Synthesis J->K K->C Next-Generation Compounds

Caption: Drug discovery workflow using the imidazole scaffold.

Exploring Structure-Activity Relationships (SAR)

The synthesized library allows for a systematic investigation of how structural modifications impact biological activity.

Caption: Conceptual SAR exploration around the core scaffold.

By varying the amine component (R1 and R2 groups), researchers can systematically probe the target's binding pocket to enhance potency, selectivity, and pharmacokinetic properties. For instance, incorporating polar groups can improve solubility, while introducing larger, more complex ring systems can explore deeper pockets of the active site. The fixed N-isopropyl group on the imidazole provides a consistent lipophilic anchor, allowing for a more focused exploration of the sulfonamide substituent's effects.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed).Poorly nucleophilic amine.Insufficient base.Use fresh or properly stored sulfonyl chloride.Increase reaction temperature or use a more forcing solvent.Ensure at least 1.5 eq of base is used.
Multiple Products Observed by TLC/LC-MS Side reactions due to moisture.Reaction of sulfonyl chloride with the imidazole nitrogen of another molecule.Decomposition of starting material or product.Ensure all glassware is oven-dried and use anhydrous solvents.Maintain a dilute solution and add the sulfonyl chloride slowly.Run the reaction at a lower temperature.
Difficult Purification Product co-elutes with starting amine.Product is very polar and streaks on silica gel.Wash the organic layer with dilute acid (e.g., 1M HCl) during work-up to remove excess basic amine.Try a different stationary phase (e.g., alumina) or use reverse-phase chromatography. Add a small amount of TEA or acetic acid to the eluent.

Conclusion

1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a valuable and versatile chemical tool for the modern medicinal chemist. Its straightforward reactivity allows for the efficient synthesis of diverse libraries of N-substituted-1-isopropyl-1H-imidazole-4-sulfonamides. These derivatives are primed for entry into drug discovery pipelines targeting a wide range of diseases.[1][12][13] The protocols and workflows detailed in this guide provide a solid foundation for researchers to unlock the potential of this promising scaffold in their quest for novel therapeutic agents.

References

  • 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. PubChemLite.
  • Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate.
  • Imidazole compounds, processes for their preparation, pharmaceuticals based on these compounds and some intermediates - Patent US-5356922-A. PubChem.
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020).
  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. (n.d.).
  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI.
  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal.
  • CAS 1338976-16-1 | 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride,95%+. Codow.
  • An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Chemistry Portal.
  • 1423029-76-8|1-(Propan-2-yl)-1H-imidazole-4-sulfonamide. BLDpharm.
  • 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride. Sigma-Aldrich.
  • 1H-imidazole-4-sulfonyl chloride. PubChem.
  • Imidazolidine compounds. (n.d.). Google Patents.
  • IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (2021). European Journal of Pharmaceutical and Medical Research.
  • Cas 866251-86-7,1-isopropyl-4-nitro-1H-imidazole. LookChem.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. (n.d.). RSC Publishing.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (n.d.). ResearchGate.
  • Imidazole derivatives. (n.d.). Google Patents.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (n.d.). PMC.
  • 1H-Imidazole-4-sulfonyl chloride hydrochloride (CAS 1416352-08-3). Fluorochem.
  • Imidazole-1-sulfonyl azide. Wikipedia.

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Application

Catalytic Applications of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: From Metalloenzyme Inhibition to Photoredox Catalysis

Introduction & Chemical Profile 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (IPISC, CAS: 1338976-16-1) is a highly specialized, bifunctional reagent that bridges the gap between medicinal chemistry and advanced synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride (IPISC, CAS: 1338976-16-1) is a highly specialized, bifunctional reagent that bridges the gap between medicinal chemistry and advanced synthetic methodology. Structurally, it features an electrophilic sulfonyl chloride for rapid scaffolding, coupled with an N -isopropyl imidazole ring. In catalytic contexts, IPISC serves two distinct, high-value roles:

  • Metalloenzyme Inhibitor Pharmacophore: The unhindered N3 nitrogen of the imidazole ring acts as a potent zinc-binding group (ZBG), coordinating the catalytic metal center of enzymes like Protein Farnesyltransferase (FTase)[1].

  • Photoredox Radical Stabilizer: The strongly electron-withdrawing imidazole-4-sulfonyl moiety tunes the oxidation potential of allylamines, facilitating the generation of nitrogen-centered radicals in visible-light-mediated catalytic annulations[2].

Application Note 1: Targeting Catalytic Zinc Centers in Metalloenzymes

Concept & Causality

In the design of antimalarial and anticancer therapeutics, targeting the catalytic Zn²⁺ ion in FTase is a proven strategy[1]. IPISC is superior to unsubstituted imidazole-sulfonyl chlorides for two mechanistic reasons:

  • Steric & Metabolic Shielding: The N1-isopropyl group prevents off-target N -methylation in vivo and provides optimal lipophilic contacts within the enzyme's hydrophobic exit groove.

  • Direct Catalytic Inhibition: The unhindered N3 nitrogen coordinates directly to the catalytic zinc ion (replacing a native water molecule), effectively shutting down the enzyme's farnesylation activity[1].

Protocol: Synthesis & Validation of IPISC-Derived FTase Inhibitors

This protocol describes the late-stage functionalization of an ethylenediamine scaffold to create a metalloenzyme inhibitor.

Step 1: Controlled Sulfonylation

  • Dissolve the primary amine scaffold (1.0 eq, e.g., an ethylenediamine derivative) in anhydrous CH₃CN (0.2 M) under an argon atmosphere. Cool the reaction vessel to 0 °C. Causality: Cooling suppresses exothermic side reactions and minimizes the risk of bis-sulfonylation.

  • Add N,N -diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA is highly sterically hindered and non-nucleophilic, preventing competitive reactions with the highly electrophilic IPISC while effectively neutralizing the HCl byproduct.

  • Add IPISC (1.1 eq) dropwise as a solution in CH₃CN. Stir for 1 h at 0 °C, then warm to room temperature (RT) for 12 h.

Step 2: Isolation & Validation Checkpoint

  • Monitor the reaction via TLC (10% MeOH/CH₂Cl₂). The disappearance of the ninhydrin-active primary amine indicates completion.

  • Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over MgSO₄, and purify via silica gel flash chromatography.

Step 3: Self-Validating Enzymatic Assay

  • Evaluate the synthesized inhibitor using a continuous fluorescence FTase assay.

  • Control Mechanism: Run a parallel assay using an N -methylated analog at the N3 position. A drastic drop in inhibitory activity in the control validates that the unhindered N3 nitrogen is the active pharmacophore responsible for coordinating the catalytic Zn²⁺ ion[1].

Application Note 2: Visible-Light Photoredox Catalysis for N-Centered Radicals

Concept & Causality

The generation of nitrogen-centered radicals typically requires harsh oxidative conditions. However, converting an allylamine to an IPISC-derived N -sulfonylallylamine significantly lowers the N–H bond dissociation energy. Under visible-light photoredox conditions using an Iridium catalyst, this allows for mild, energy-transfer-mediated homolytic cleavage of an in situ generated N–Cl bond, driving a 5-exo-trig cyclization to form complex pyrrolidines[2].

Protocol: Visible-Light-Mediated Annulation

This protocol details the synthesis of chloromethylated pyrrolidines via photoredox catalysis.

Step 1: Precursor Synthesis

  • React allylamine with IPISC (following the sulfonylation protocol above) to yield N -allyl-1-(propan-2-yl)-1H-imidazole-4-sulfonamide.

Step 2: Photoredox Setup & Activation

  • In an oven-dried Schlenk tube, combine the N -sulfonylallylamine (1.0 eq), an electron-rich alkene (e.g., styrene, 2.0 eq), and the photocatalyst Ir[dF(CF₃)ppy]₂(bpy)PF₆ (0.5 mol%). Causality: The extremely low catalyst loading is sufficient due to the high quantum yield and long lifetime of the Ir(III) excited state.

  • Add a chlorinating agent (e.g., N -chlorosuccinimide, 1.1 eq) in degassed CH₂Cl₂ to achieve a dilute concentration of 0.05 M. Causality: Dilute conditions strongly disfavor intermolecular radical recombination, shifting the kinetic preference toward the desired intramolecular 5-exo-trig cyclization[2].

Step 3: Irradiation & Validation Checkpoint

  • Irradiate the mixture with blue LEDs ( λ = 450 nm) at 35 °C for 1 h.

  • Control Mechanism: Run a parallel "dark control" (a foil-wrapped Schlenk tube). The complete absence of the pyrrolidine product in the dark confirms the reaction is strictly photochemically driven and not a background thermal process.

  • Concentrate the crude mixture and purify via chromatography to isolate the highly functionalized chloromethylated pyrrolidine.

Quantitative Data Summary

Application DomainCatalyst / TargetIPISC Loading / Eq.Reaction MolarityKey Yield / IC₅₀Primary Function of IPISC
Metalloenzyme Inhibition Protein Farnesyltransferase (FTase)1.1 eq (Stoichiometric)0.2 M (CH₃CN)IC₅₀ < 10 nMN3-nitrogen acts as a direct ligand for catalytic Zn²⁺[1].
Photoredox Annulation Ir[dF(CF₃)ppy]₂(bpy)PF₆1.0 eq (Precursor)0.05 M (CH₂Cl₂)86–91% YieldLowers N-H BDE; stabilizes the intermediate N-centered radical[2].

Mechanistic Workflow Visualization

PhotoredoxCycle Ir3 Ir(III) Catalyst Ground State Ir3_star *Ir(III) Catalyst Excited State Ir3->Ir3_star Visible Light (Blue LED) Ir3_star->Ir3 Energy Transfer N_Cl N-Cl Intermediate Ir3_star->N_Cl Precursor N-Sulfonylallylamine + Chlorinating Agent Precursor->N_Cl in situ N_Radical N-Centered Radical (IPISC-stabilized) N_Cl->N_Radical Homolytic Cleavage Cyclization 5-exo-trig Cyclization with Alkene N_Radical->Cyclization Product Chloromethylated Pyrrolidine Cyclization->Product

Photoredox cycle for IPISC-stabilized N-centered radical generation and cyclization.

References

  • Crespin, L. N. S., Greb, A., Blakemore, D. C., & Ley, S. V. (2017). Visible-Light-Mediated Annulation of Electron-Rich Alkenes and Nitrogen-Centered Radicals from N-Sulfonylallylamines: Construction of Chloromethylated Pyrrolidine Derivatives. The Journal of Organic Chemistry, 82(24). URL: [Link]

  • Hast, M. A., Fletcher, S., Cummings, C. G., et al. (2009). Structural basis for binding and selectivity of antimalarial and anticancer ethylenediamine inhibitors to protein farnesyltransferase. Chemistry & Biology, 16(2), 181-192. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Welcome to the Application Science Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to prevent the degradation of 1-(propan-2-yl)-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to prevent the degradation of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride during storage.

The Mechanistic Pathology of Degradation

Q: Why is 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride exceptionally sensitive to moisture compared to standard alkyl/aryl sulfonyl chlorides?

A: Sulfonyl chlorides are inherently electrophilic and prone to hydrolysis, where water displaces the chloride ion to form a sulfonic acid and hydrogen chloride (HCl) gas[1]. However, 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride presents a unique challenge due to its bifunctional nature.

The imidazole ring contains a basic, pyridine-like nitrogen. In the presence of even trace ambient moisture, this nitrogen acts as a general base catalyst. It deprotonates the incoming water molecule, exponentially increasing its nucleophilicity and driving a rapid, auto-catalyzed displacement of the chloride ion[2]. This means the compound essentially engineers its own destruction if the storage environment is not strictly controlled.

HydrolysisMechanism A 1-(propan-2-yl)-1H-imidazole -4-sulfonyl chloride D Nucleophilic Attack on Sulfur Center A->D B H2O Ingress B->D C Imidazole Ring (Base Catalyst) C->D Accelerates E Sulfonic Acid (Zwitterion) D->E F HCl Gas (Corrosive) D->F

Fig 1: Base-catalyzed hydrolysis pathway of imidazole sulfonyl chlorides.

Troubleshooting Guide: Diagnostic Matrix

Q: How can I quantitatively determine if my batch has hydrolyzed before setting up a reaction?

A: Never assume the integrity of an older batch. Use the following diagnostic matrix to evaluate the reagent. Decomposition is often accompanied by distinct analytical and visual markers[3].

Analytical MethodPristine CompoundDegraded (Hydrolyzed) CompoundMechanistic Rationale
Visual Appearance Off-white to pale yellow powderDark brown/black sticky massHCl generation causes localized acid-catalyzed polymerization and degradation[3].
IR Spectroscopy Sharp S=O asymmetric stretch (~1370 cm⁻¹)Broad O-H stretch (3000-3400 cm⁻¹)Direct conversion of the sulfonyl chloride moiety to a sulfonic acid[4].
¹H NMR (CDCl₃) Sharp imidazole protonsDownfield shift of imidazole protonsProtonation of the basic imidazole ring by the generated HCl byproduct[3].
Reaction Yield >90% in standard sulfonylation<20% with heavy starting material recoverySulfonic acids are unreactive toward amines under standard coupling conditions[3].

The Self-Validating Storage Protocol

Q: What is the exact step-by-step methodology to guarantee long-term stability?

A: To combat auto-catalytic degradation, you must implement a "self-validating" storage system. This means the protocol inherently proves its own efficacy (via visual indicators) before you commit the reagent to a critical workflow.

Step-by-Step Methodology:

Step 1: Anhydrous Aliquoting

  • Action: Transfer the bulk bottle into a glovebox maintained under a dry argon or nitrogen atmosphere (<5 ppm H₂O)[4]. Divide the reagent into single-use aliquots using oven-dried (150°C for >4 hours) amber glass vials[4].

  • Causality: Opening a bulk bottle repeatedly introduces fresh atmospheric moisture. Single-use aliquots isolate the risk. Amber glass prevents radical-mediated photolytic decomposition, a secondary degradation pathway for heterocyclic sulfonyl chlorides[4].

Step 2: Primary Sealing

  • Action: Cap each vial tightly with a Teflon (PTFE)-lined cap. Wrap the cap junction tightly with Parafilm.

  • Causality: Standard rubber or polyethylene septa are highly permeable to moisture over time and will be chemically degraded by trace HCl gas[1]. PTFE is chemically inert and provides a superior vapor barrier.

Step 3: Secondary Containment & Validation

  • Action: Place the sealed vials into a secondary container (e.g., a desiccator jar) filled with an indicating desiccant (like Drierite)[4].

  • Causality: The secondary container creates a micro-environment that actively scavenges rogue moisture before it can penetrate the primary vials.

  • Self-Validation Check: The indicating desiccant acts as your system monitor. If it remains blue, the micro-environment is dry. If it turns pink, the system has failed, and the aliquots must be analytically verified before use.

Step 4: Thermal Stabilization

  • Action: Store the secondary container in a -20°C freezer[4].

  • Causality: Lowering the temperature reduces the kinetic energy available for the hydrolysis reaction, effectively freezing the degradation pathway even if trace moisture is present.

StorageWorkflow S1 1. Glovebox Transfer (<5 ppm H2O, Ar/N2) S2 2. Aliquot into Amber Glass Vials S1->S2 S3 3. Seal with PTFE Caps & Parafilm S2->S3 S4 4. Secondary Container with Indicating Desiccant S3->S4 S5 5. Store at -20°C S4->S5 S6 Validation: Desiccant remains Blue S4->S6 Visual Check

Fig 2: Self-validating anhydrous storage workflow for moisture-sensitive reagents.

Advanced FAQs for Drug Development Professionals

Q: My reaction yield suddenly dropped, and the reagent bottle hissed when I opened it. What happened? A: The "hiss" is pressurized HCl gas escaping, which is a definitive byproduct of sulfonyl chloride hydrolysis[1]. The moisture ingress led to the formation of 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid. Because sulfonic acids are electrophilically dead under standard conditions, your sulfonylation workflow failed, explaining the drastic yield drop[3].

Q: Can I purify the hydrolyzed 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride back to its active form? A: It is highly discouraged. The resulting sulfonic acid forms a highly polar zwitterion with the basic imidazole ring. While re-chlorination with thionyl chloride (SOCl₂) is theoretically possible[2], the harsh, acidic reflux conditions required often lead to side reactions or cleavage of the isopropyl group. It is significantly more cost-effective and reliable to discard the compromised batch.

Q: I don't have access to a glovebox. How can I safely aliquot this compound? A: If a glovebox is unavailable, utilize a Schlenk line. Purge your oven-dried receiving vials with dry argon. Quickly transfer the solid under a continuous, positive flow of argon (an "argon blanket"). While not as foolproof as a controlled glovebox environment, this technique significantly reduces ambient moisture exposure compared to open-air handling[1].

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Sulfonylation Yields with 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride

Welcome to the Technical Support Center for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1338976-16-1) [1]. This bifunctional reagent is a critical building block in medicinal chemistry, frequently utilized to...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS: 1338976-16-1) [1]. This bifunctional reagent is a critical building block in medicinal chemistry, frequently utilized to synthesize sulfonamide-linked azetidine-imidazole moieties in PI3K inhibitors [2] and farnesyltransferase inhibitors [3].

Despite its utility, researchers frequently encounter yield-limiting bottlenecks such as hydrolysis, base-catalyzed degradation, and incomplete conversion. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your reaction yields.

Mechanistic Causality: Understanding Reactivity and Degradation

To optimize yields, you must treat the reaction not as a simple A + B coupling, but as a competition between productive nucleophilic attack and destructive side reactions.

The core challenge with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride lies in its dual nature:

  • The Electrophilic Sulfonyl Chloride: Highly susceptible to nucleophilic attack by adventitious water (hydrolysis), which irreversibly converts the reagent into an unreactive sulfonic acid [4].

  • The Basic Imidazole Ring (N3): The unprotected nitrogen on the imidazole ring can act as a proton sponge. If the reaction generates HCl faster than the external base can neutralize it, the imidazole ring becomes protonated. This alters the electronic landscape of the molecule, drastically reducing its solubility and halting the reaction prematurely.

Diagnostic Workflow

Use the following logic tree to diagnose and resolve the root cause of low yields in your specific workflow.

G Start Yield < 50% Detected Check1 LC-MS shows[M+18] or Sulfonic Acid? Start->Check1 Hydrolysis Issue: Reagent Hydrolysis Check1->Hydrolysis Yes Check2 Starting Amine remains unreacted? Check1->Check2 No Fix1 Action: Use strictly anhydrous solvents & fresh reagent (Store at 4°C under Ar) Hydrolysis->Fix1 Protonation Issue: Amine/Imidazole Protonation Check2->Protonation Yes Check3 Multiple side products on TLC? Check2->Check3 No Fix2 Action: Increase DIPEA to 3.0 eq or switch to Pyridine solvent Protonation->Fix2 Degradation Issue: Thermal Degradation Check3->Degradation Yes Fix3 Action: Maintain 0°C during addition, warm to RT slowly Degradation->Fix3

Diagnostic logic tree for troubleshooting low yields in imidazole sulfonyl chloride couplings.

Quantitative Data: Reaction Optimization Matrix

The choice of solvent and base dictates the transition state stability. Based on established protocols for imidazole-based sulfonyl chlorides [3][4], the following matrix summarizes the optimal conditions based on your target amine's properties.

SolventBase (Equivalents)Temp ProfileTarget Amine TypeExpected YieldMechanistic Rationale
CH₃CN DIPEA (2.5 - 3.0 eq)0 °C → RTPrimary / Unhindered Secondary90 - 95% Polar aprotic solvent stabilizes the transition state; sterically hindered DIPEA prevents base-catalyzed degradation.
DCM Pyridine (Solvent)RTModerately Hindered Secondary75 - 85% Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate.
THF Cs₂CO₃ (2.0 eq)60 °CHighly Hindered / Weakly Nucleophilic50 - 70% Inorganic base prevents amine quaternization at the elevated temperatures required to overcome severe steric hindrance [2].

Self-Validating Experimental Protocol: Standard Sulfonylation

This protocol is designed as a self-validating system. Do not proceed to the next step until the checkpoint criteria are met.

Step 1: Reagent Preparation & Dehydration

  • Action: Dissolve your target amine (1.0 eq, typically 0.5 mmol) in 5.0 mL of strictly anhydrous CH₃CN under an argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: DIPEA is chosen over Triethylamine (TEA) because TEA's lack of steric bulk allows it to form unstable sulfonylammonium salts that rapidly degrade into black tar. DIPEA neutralizes the upcoming HCl byproduct without destroying the reagent.

Step 2: Electrophile Activation

  • Action: Cool the reaction vessel to exactly 0 °C using an ice-water bath. Weigh out 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.1 eq). Note: The reagent is a low-melting solid (approx. 68 °C) [1]; handle it quickly to prevent atmospheric moisture absorption. Add the solid portion-wise over 5 minutes.

  • Causality: The exothermic nature of sulfonylation can cause localized heating, leading to self-condensation. Portion-wise addition at 0 °C dissipates this heat.

Step 3: Reaction Monitoring (Validation Checkpoint)

  • Action: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Methanol, and analyze.

    • Success: Dominant peak at the expected [M+H]⁺ of the sulfonamide.

    • Failure: If you observe a peak at m/z 191 (the sulfonic acid byproduct), your system was wet. If the starting amine persists, add an additional 0.5 eq of DIPEA and 0.2 eq of the sulfonyl chloride.

Step 4: Scavenging and Workup

  • Action: Add N,N-dimethylethylenediamine (0.2 eq) and stir for 15 minutes.

  • Causality: This primary amine acts as a scavenger, reacting rapidly with any residual sulfonyl chloride to form a highly polar, water-soluble byproduct that is easily removed during the aqueous wash, preventing contamination of your final product.

  • Action: Concentrate the mixture under reduced pressure, redissolve in EtOAc (15 mL), and wash with saturated aqueous NaHCO₃ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Troubleshooting FAQs

Q: Why is my reaction yielding a black, tar-like substance instead of the product? A: This is a classic symptom of base-catalyzed degradation. It almost exclusively occurs when using unhindered bases like Triethylamine (TEA) at room temperature. TEA attacks the sulfonyl chloride to form a highly reactive intermediate that decomposes into complex polymeric mixtures. Solution: Immediately switch your base to the sterically hindered DIPEA or use Pyridine, and strictly enforce a 0 °C temperature during the reagent addition.

Q: My LC-MS shows a massive peak at m/z 191. What is this, and how do I stop it? A: The mass m/z 191 corresponds to 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid. This means water has outcompeted your target amine and hydrolyzed the sulfonyl chloride. Solution: Sulfonyl chlorides are highly hygroscopic. You must dry your glassware in an oven, use solvent drawn from a solvent purification system (or over activated molecular sieves), and ensure your starting amine is completely dry (especially if it was stored as an HCl salt).

Q: The reaction stalls at 50% conversion. Both the starting amine and the sulfonyl chloride are still visible on the TLC plate. Why did it stop? A: The basic imidazole ring (N3) on the reagent is acting as an HCl sponge. If your external base (DIPEA) is consumed or insufficient, the HCl byproduct protonates the imidazole ring. Once protonated, the local electronic environment changes, and the reagent often precipitates out of the organic solution, rendering it unreactive. Solution: Increase your DIPEA equivalents from 1.5 to 3.0 to ensure the imidazole nitrogens remain deprotonated and fully soluble in the organic phase.

Q: How do I purify the final product? It streaks heavily on normal-phase silica gel. A: The imidazole moiety is highly polar and basic, causing it to interact strongly with the acidic silanol groups on standard silica gel. Solution: Pre-treat your silica column by flushing it with 1% Triethylamine in your starting mobile phase (e.g., Hexanes or DCM) to neutralize the acidic sites. Alternatively, switch to reverse-phase chromatography (C18) using a water/acetonitrile gradient buffered with 0.1% Formic Acid.

References

  • Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents . PubMed Central (PMC). Available at:[Link]

  • Design and Synthesis of an Fmoc-SPPS-Compatible Amino Acid Building Block Mimicking the Transition State of Phosphohistidine Phosphatase . ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Purification of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride

Welcome to the Technical Support Center for the handling and purification of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, CAS: 1338976-16-1). This reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and purification of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, CAS: 1338976-16-1). This reagent is a critical building block in the synthesis of sulfonamide-linked kinase inhibitors (e.g., PI3Kδ inhibitors)[1] and mammalian farnesyltransferase inhibitors[2].

Despite its utility, its bifunctional nature—a basic imidazole ring coupled with a highly moisture-sensitive sulfonyl chloride—makes purification notoriously challenging. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to maximize your yield and purity.

Section 1: Core Challenges & Causality

Why is this compound so difficult to purify? The intrinsic instability of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride stems from its dual reactivity. The sulfonyl chloride moiety is highly electrophilic, while the unhindered nitrogen of the imidazole ring is basic. In the presence of trace moisture, the basic nitrogen acts as an intramolecular general base, accelerating the nucleophilic attack of water on the sulfur atom. This leads to rapid hydrolysis, yielding 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid—an inactive, highly polar zwitterion.

Furthermore, when subjected to standard silica gel chromatography, the basic imidazole strongly interacts with the acidic silanol groups of the stationary phase. This drastically increases column residence time, exposing the sulfonyl chloride to trace water trapped in the silica matrix, which often results in complete degradation[3].

Section 2: Troubleshooting FAQs

Q1: My product completely degraded during silica gel chromatography. How can I prevent this? A: Standard silica gel is acidic and retains basic imidazoles, leading to prolonged exposure to moisture and subsequent hydrolysis. To prevent this, you must either bypass chromatography entirely or use deactivated silica. Pre-treat your silica gel with 1% triethylamine (Et3N) in your eluent to neutralize the acidic silanol sites. Alternatively, use a fast "plug" filtration rather than a long column to minimize residence time.

Q2: I observe a highly polar, baseline-running spot on my TLC. What is it, and how do I remove it? A: This is the hydrolyzed byproduct: 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid. Because it forms a zwitterion, it is highly water-soluble and insoluble in non-polar organic solvents. You can remove it by performing a rapid, ice-cold aqueous workup. Dissolve your crude mixture in dichloromethane (DCM) and wash quickly with ice-cold brine or saturated NaHCO3. The sulfonic acid will partition into the aqueous layer, while the intact sulfonyl chloride remains in the organic layer.

Q3: The compound is an oil that won't solidify, but the literature says it's a solid. What went wrong? A: The pure compound has a melting point of approximately 68°C[4]. If your product is an oil, it is likely contaminated with residual solvents (like DMF or pyridine from the chlorosulfonation step) or hydrolysis byproducts that depress the melting point. High-vacuum drying combined with trituration in cold hexanes is required to induce crystallization.

Section 3: Workflow & Pathway Visualizations

Diagram 1: Base-catalyzed hydrolysis of the sulfonyl chloride into an inactive sulfonic acid.

Diagram 2: Decision tree for selecting the optimal purification workflow based on crude purity.

Section 4: Quantitative Data & Method Comparison

To aid in experimental design, the following tables summarize the optimal solvent systems and chromatographic conditions for isolating this specific compound.

Table 1: Solvent Selection for Recrystallization / Trituration

Solvent SystemRatio (v/v)Temperature ProfileExpected OutcomeSuitability
DCM / Hexane 1:5Dissolve at 30°C, cool to -20°CWhite to off-white crystalsOptimal . High recovery, removes polar impurities.
Toluene / Heptane 1:4Dissolve at 40°C, cool to 0°CFine crystalline powderGood alternative if DCM must be avoided.
Ethyl Acetate N/ARoom Temp to -20°COiling out (no crystallization)Poor. Compound is too soluble; trace water causes hydrolysis.
Methanol / Water N/AN/AComplete degradationDO NOT USE . Rapid solvolysis/hydrolysis.

Table 2: Chromatographic Conditions Comparison

ParameterStandard Silica GelDeactivated Silica Gel (1% Et3N)Alumina (Neutral)
Stationary Phase Untreated SiO2 (pH ~5.5)SiO2 pre-flushed with 1% Et3NNeutral Al2O3 (pH ~7.0)
Eluent System Hexane / EtOAcHexane / EtOAc (with 0.1% Et3N)Hexane / EtOAc
Retention Factor (Rf) 0.1 - 0.2 (Severe tailing)0.4 - 0.5 (Sharp band)0.3 - 0.4 (Moderate band)
Hydrolysis Risk High (>50% degradation)Low (<5% degradation)Moderate (~15% degradation)
Recommendation Not RecommendedHighly Recommended Acceptable for fast plugs

Section 5: Detailed Experimental Protocols

Protocol A: Non-Chromatographic Purification (Recrystallization)

Note: This is the preferred method if the crude purity is >80%, as it avoids the severe yield reductions associated with stationary phases[5].

  • Quench & Extract: Quench the chlorosulfonation reaction mixture by pouring it slowly into a vigorously stirred mixture of crushed ice and DCM (1:1 v/v). Causality: Low temperature suppresses the hydrolysis rate, while DCM immediately partitions the sulfonyl chloride away from the aqueous phase.

  • Phase Separation: Transfer to a separatory funnel immediately. Drain the organic (DCM) layer. Wash the aqueous layer once more with cold DCM.

  • Washing: Wash the combined organic layers with ice-cold saturated brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na2SO4 for 10 minutes. Filter.

  • Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator. Critical Step: Keep the water bath temperature strictly below 30°C to prevent thermal degradation.

  • Crystallization: Dissolve the resulting crude oil/solid in a minimal amount of dry DCM (approx. 2 mL per gram of crude). Slowly add dry hexanes dropwise while swirling until the solution becomes slightly turbid.

  • Maturation: Place the flask in a -20°C freezer overnight.

  • Isolation: Filter the resulting crystals rapidly using a chilled Büchner funnel under a blanket of argon or nitrogen. Wash with cold hexanes and dry under high vacuum for 2 hours.

Protocol B: Fast Deactivated Silica Gel Chromatography

Note: Use this method if the crude contains significant non-polar impurities that cannot be removed by crystallization.

  • Column Preparation: Slurry pack a short, wide column with silica gel using Hexane containing 1% (v/v) triethylamine (Et3N). Flush the column with 2 column volumes of this mixture to fully deactivate the acidic silanol groups.

  • Equilibration: Flush the column with 2 column volumes of your starting eluent (e.g., 80:20 Hexane/EtOAc containing 0.1% Et3N) to remove excess Et3N.

  • Loading: Dissolve the crude 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in a minimum volume of dry DCM. Load it onto the column.

  • Elution: Run the column rapidly (using positive air pressure/flash conditions). Do not let the compound sit on the column. Collect fractions in dry tubes.

  • Analysis & Concentration: Quickly spot fractions on TLC. Pool the product-containing fractions and concentrate immediately under reduced pressure (< 30°C). Store the purified product under argon at -20°C.

Sources

Optimization

minimizing side reactions of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride. This guide provides in-depth troubleshooting advice...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your experimental outcomes. As Senior Application Scientists, we have synthesized the information below from established principles of sulfonyl chloride reactivity and extensive experience with heterocyclic compounds.

Troubleshooting Guide: Minimizing Side Reactions

This section is designed in a question-and-answer format to directly address common issues encountered during reactions with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

Question 1: My reaction yield is low, and I see a significant amount of a polar, water-soluble byproduct. What's happening and how can I fix it?

Answer:

This is a classic sign of hydrolysis , the most common side reaction for sulfonyl chlorides.[1][2] 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride reacts with even trace amounts of water to form the corresponding sulfonic acid, which is highly polar and will not typically be extracted into organic solvents.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack by water.[3] The imidazole ring itself does not prevent this and may even contribute to localized moisture retention.

Protocol for Minimizing Hydrolysis:
  • Glassware Preparation: Thoroughly dry all glassware in an oven at a temperature above 100°C for several hours. Allow it to cool in a desiccator or under a stream of inert gas (e.g., nitrogen or argon) immediately before use.

  • Anhydrous Reagents: Use high-purity, anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system. Ensure your amine and any base used are also anhydrous.

  • Inert Atmosphere: Set up and run your reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Order of Addition: It can be beneficial to add the amine to the reaction mixture before the sulfonyl chloride. The more nucleophilic amine will then compete more effectively with any residual water for the sulfonyl chloride.[1]

Question 2: My TLC shows multiple spots, including unreacted starting amine and some new, unexpected products. What are the likely side reactions?

Answer:

Observing multiple spots on your TLC plate suggests several potential issues beyond simple hydrolysis. The key is to identify the likely culprits based on their TLC behavior and the reaction conditions.

Potential Cause A: Inadequate Base

If the base used is not strong enough or is present in insufficient quantity, the hydrochloric acid (HCl) generated during the reaction will protonate the starting amine.[1] This forms an ammonium salt, which is no longer nucleophilic and will not react with the sulfonyl chloride, leading to incomplete conversion.

  • Solution:

    • Use at least one equivalent of a suitable non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • For less reactive amines, a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1]

    • Pyridine can be used as both a base and a solvent, but be aware that it can also act as a nucleophilic catalyst, which may lead to other side products.

Potential Cause B: Di-sulfonylation (for primary amines)

If you are using a primary amine (R-NH₂), it's possible for it to react twice with the sulfonyl chloride, first to form the desired sulfonamide and then a second time on the sulfonamide nitrogen to form a di-sulfonylated product.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the amine or a 1:1 ratio, rather than an excess of the sulfonyl chloride.

    • Slow Addition: Add the 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride solution dropwise to the stirred solution of the amine at a low temperature (e.g., 0 °C). This keeps the concentration of the sulfonyl chloride low at any given moment, favoring the initial reaction.

Potential Cause C: Reaction with the Imidazole Nitrogen

While the N-isopropyl group sterically hinders the N-1 position, the N-3 nitrogen of the imidazole ring is basic and nucleophilic.[4][5] It's possible for it to react intermolecularly with another molecule of the sulfonyl chloride, leading to oligomeric byproducts, especially if the desired amine is not very reactive.

  • Solution:

    • Low Temperature: Running the reaction at 0 °C or even lower temperatures can help to control this side reaction.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to promote the desired reaction between the sulfonyl chloride and the target amine.

Below is a troubleshooting workflow to help diagnose and solve low yield issues.

G start Low Yield or Multiple Spots on TLC check_hydrolysis Check for Hydrolysis: Polar spot at baseline? start->check_hydrolysis hydrolysis_solution Implement Strict Anhydrous Conditions: - Oven-dried glassware - Anhydrous solvents - Inert atmosphere (N2/Ar) check_hydrolysis->hydrolysis_solution Yes check_base Is the base adequate? (Sufficient equivalents & strength) check_hydrolysis->check_base No hydrolysis_yes Yes hydrolysis_no No base_solution Use a stronger or more of a non-nucleophilic base (e.g., TEA, DIPEA, DBU) check_base->base_solution No check_amine Is the amine primary? check_base->check_amine Yes base_no No base_yes Yes disulfonylation Possible Di-sulfonylation check_amine->disulfonylation Yes final_check Consider thermal decomposition or imidazole-related side reactions check_amine->final_check No amine_yes Yes amine_no No disulfonylation_solution - Use 1:1 stoichiometry - Add sulfonyl chloride slowly at 0 °C disulfonylation->disulfonylation_solution final_solution - Run reaction at lower temperature (0 °C) - Ensure efficient stirring final_check->final_solution G SC 1-(propan-2-yl)-1H-imidazole- 4-sulfonyl chloride Sulfonamide Desired Sulfonamide SC->Sulfonamide + Amine (Desired Path) SulfonicAcid Sulfonic Acid (Hydrolysis) SC->SulfonicAcid + H₂O (Side Reaction) Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Water Water (H₂O) Water->SulfonicAcid SC_excess Excess Sulfonyl Chloride (with Primary Amine) DiSulfonylation Di-sulfonylation Byproduct SC_excess->DiSulfonylation Sulfonamide->DiSulfonylation + Sulfonyl Chloride (Side Reaction)

Competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: How should I store 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride?

A: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, preferably in a desiccator.

Q2: What is the best solvent for running reactions with this compound?

A: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally recommended. [1]The choice may depend on the solubility of your specific amine. Ensure the solvent is anhydrous.

Q3: Can I purify 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride if I suspect it has degraded?

A: Purification of sulfonyl chlorides can be challenging due to their reactivity. If it is a solid, recrystallization from a non-polar, anhydrous solvent might be possible, but this should be done with care to avoid hydrolysis. For many applications, it is often more practical to use a fresh batch of the reagent.

Q4: My reaction work-up is difficult, and I'm losing product. Any suggestions?

A: If an aqueous work-up is necessary, perform it quickly and at low temperatures to minimize hydrolysis of any unreacted sulfonyl chloride. [2]If your desired sulfonamide product has some water solubility, saturating the aqueous layer with sodium chloride (brine) before extraction can help to drive it into the organic phase.

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, ACNAprotic and less likely to participate in side reactions.
Base Triethylamine (TEA), DIPEANon-nucleophilic bases that effectively scavenge HCl.
Temperature 0 °C to Room TemperatureMinimizes thermal decomposition and many side reactions.
Atmosphere Nitrogen or ArgonExcludes atmospheric moisture, preventing hydrolysis.
Amine Type Aliphatic or AromaticReactivity varies; aromatic amines may require more forcing conditions.

References

  • Lenarcik, B., & Ojczenasz, E. (2002). The influence of the size and position of the alkyl groups in alkylimidazole molecules on their acid‐base properties. Journal of Heterocyclic Chemistry, 39(2), 287-291. Available at: [Link]

  • Wiśniewski, M., & Lenarcik, B. (2020). Alkylimidazoles. MDPI Encyclopedia. Available at: [Link]

  • Enamine Ltd. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Enamine. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Degradation of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride in Solution

Welcome to the technical support center for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive compound. Here, we address common challenges and provide in-depth, evidence-based solutions to ensure the stability and efficacy of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is showing signs of degradation (e.g., color change, precipitation, loss of reactivity). What is the most likely cause?

A1: The most probable cause of degradation is hydrolysis. Sulfonyl chlorides are highly susceptible to reaction with water, even trace amounts present in your solvent or on glassware.[1] This reaction converts the sulfonyl chloride into the corresponding sulfonic acid, which is often less soluble and will precipitate out of non-polar organic solvents. The degradation can also be accelerated by elevated temperatures.[2]

Q2: What is the primary degradation product, and how can I confirm its presence?

A2: The primary degradation product is 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid. You can confirm its presence using several analytical techniques:

  • NMR Spectroscopy: In ¹H NMR, you would expect to see a disappearance of the sulfonyl chloride proton signal and the appearance of new signals corresponding to the sulfonic acid. The chemical shifts of the imidazole protons will also be affected. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended for analysis.[3]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for detecting the sulfonic acid. You will observe a new peak in the chromatogram with a mass corresponding to the hydrolyzed product.

  • IR Spectroscopy: The presence of a broad O-H stretch in the region of 2500-3300 cm⁻¹ and changes in the S=O stretching frequencies (typically around 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹) can indicate the formation of the sulfonic acid.

Q3: How should I properly store and handle 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride to minimize degradation?

A3: Proper storage and handling are critical for maintaining the integrity of this reagent.[4]

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, ideally at 2-8°C.[2][5] Protect it from moisture at all costs.

  • Handling: All handling should be performed in a dry environment, such as a glove box or under a stream of inert gas.[2] Use oven-dried glassware and anhydrous solvents.[1][6]

Q4: Which solvents are recommended for preparing solutions of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, and which should be avoided?

A4: The choice of solvent is crucial for stability.

  • Recommended Solvents: Anhydrous aprotic solvents are the best choice. These include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and toluene.

  • Solvents to Avoid: Protic solvents such as water, alcohols (methanol, ethanol), and even solvents containing trace amounts of water should be strictly avoided as they will react with the sulfonyl chloride.[2] Nucleophilic aprotic solvents can also pose a problem.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific issues you may encounter during your experiments.

Problem 1: Low or no yield in sulfonylation reactions.

This is a common issue directly related to the degradation of the starting material.

Causality Chain & Troubleshooting Steps

Caption: Decision-making workflow for troubleshooting low-yield sulfonylation reactions.

Problem 2: Formation of unexpected byproducts observed by TLC, LC-MS, or NMR.

The appearance of byproducts often points to competing reactions or degradation of the desired product.

Potential Causes and Solutions

Symptom Potential Cause Recommended Action
Spot/Peak corresponding to sulfonic acid Hydrolysis of the starting material due to moisture.[1]Ensure strictly anhydrous conditions.[6] Use freshly opened anhydrous solvents and oven-dried glassware.
Multiple unidentified spots/peaks Reaction with a nucleophilic solvent.Switch to a non-nucleophilic, inert solvent such as DCM or toluene.
Over-reaction or side reactions with the substrate.Lower the reaction temperature and add the sulfonyl chloride solution dropwise to maintain a low concentration of the electrophile.[6]
Thermal decomposition.Perform the reaction at the lowest effective temperature. Avoid prolonged heating.[2]

Experimental Protocols

Protocol 1: Procedure for Ensuring Anhydrous Reaction Conditions

Objective: To minimize the hydrolysis of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride by rigorously excluding water from the reaction.

Materials:

  • All necessary glassware (e.g., round-bottom flask, dropping funnel, condenser)

  • Oven (capable of reaching at least 120°C)

  • Desiccator

  • Inert gas source (Argon or Nitrogen) with a manifold or balloon setup

  • Anhydrous solvents and reagents

Procedure:

  • Glassware Preparation: Disassemble and clean all glassware. Place it in an oven at >120°C for a minimum of 4 hours, preferably overnight.

  • Assembly: While still hot, assemble the glassware under a positive pressure of dry inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere. Alternatively, cool the glassware in a desiccator before assembly under inert gas.

  • Solvent and Reagent Handling: Use freshly opened bottles of anhydrous solvents. Transfer solvents and liquid reagents using dry syringes or cannulas. Solid reagents should be dried in a vacuum oven or desiccator and added under a positive flow of inert gas.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including workup and quenching steps.

Protocol 2: Analytical Monitoring of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride Stability by HPLC-MS

Objective: To quantitatively assess the stability of the sulfonyl chloride in a given solvent over time.

Materials:

  • HPLC-MS system with a C18 column

  • 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

  • Anhydrous solvent of choice (e.g., Acetonitrile)

  • Anhydrous control solvent (e.g., Acetonitrile) and a "wet" solvent (e.g., Acetonitrile with a known amount of added water)

  • Autosampler vials with septa

Procedure:

  • Standard Preparation: Prepare a stock solution of the sulfonyl chloride in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • In a vial, dilute the stock solution with the anhydrous solvent to be tested.

    • In a second vial, dilute the stock solution with the "wet" solvent.

  • Time-Course Analysis:

    • Immediately inject a sample from each vial (t=0).

    • Seal the vials and store them under the desired experimental conditions (e.g., room temperature).

    • Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Data Analysis:

    • Monitor the peak area of the parent compound (m/z corresponding to 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride) and the sulfonic acid degradation product.

    • Plot the percentage of the remaining sulfonyl chloride as a function of time for both the anhydrous and "wet" conditions to determine the degradation rate.

Degradation Pathway Visualization

G A 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride B 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid A->B H₂O (Hydrolysis) C HCl A->C H₂O (Hydrolysis)

Caption: The primary degradation pathway of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride via hydrolysis.

References

  • King, J. F., & Lee, T. W. S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1784–1791. [Link]

  • King, J. F., & Lee, T. W. S. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(23), 3278-3286. [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]

  • King, J. F., & Lee, T. W. S. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1784-1791. [Link]

  • Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 663-667. [Link]

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. [Link]

  • Sdfine. (n.d.). Sulphuryl chloride. Sdfine. [Link]

  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Al-Faiyz, Y. S. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1774. [Link]

  • Hartmann, M., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(68), 9621-9624. [Link]

  • Verma, B. C., & Kumar, S. (1986). A new titrimetric determination of some sulphonyl chlorides. Talanta, 33(6), 531-532. [Link]

  • Van der Pijl, F., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6(9), 1615-1622. [Link]

  • Verma, B. C., & Kumar, S. (2014). Determination of Some Sulphonyl Chlorides. International Journal of Scientific and Research Publications, 4(3). [Link]

  • PubChemLite. (n.d.). 1-(propan-2-yl)-1h-imidazole-4-sulfonyl chloride. PubChemLite. [Link]

  • Bentley, T. W., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1183-1194. [Link]

  • Griesbeck, A. G., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-imidazole-4-sulfonyl chloride. PubChem. [Link]

  • Wikipedia. (n.d.). Imidazole-1-sulfonyl azide. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Optimizing Sulfonylation with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride). Because the sulfonamide bridge is a hallmark of many kinase inhibitor scaffolds and pharmaceutical agents, controlling the sulfonylation microenvironment is critical for high-yield synthesis [1].

This center provides a causal framework for solvent optimization, troubleshooting guides for common side reactions, and a self-validating protocol to ensure experimental reproducibility.

Diagnostic Workflow: Solvent Selection Logic

The choice of solvent dictates the delicate balance between amine nucleophilicity, reagent solubility, and the suppression of moisture-driven hydrolysis. Use the decision matrix below to establish your initial reaction conditions.

SolventWorkflow A Assess Amine Nucleophile B Soluble in DCM? A->B C Use Anhydrous DCM (Primary Choice) B->C Yes D Poor Solubility B->D No F Monitor for Hydrolysis (LC-MS) C->F E Add 10% DMF or Switch to THF D->E E->F G Sulfonic Acid Detected? F->G H Rigorous Drying & Switch to MeCN G->H Yes I Proceed to Aqueous Workup G->I No H->I

Decision matrix for solvent optimization in imidazole-4-sulfonyl chloride reactions.

Frequently Asked Questions (FAQs)

Q1: Why is dichloromethane (DCM) universally recommended as the starting solvent, and when should I deviate? A: DCM balances the solubilization of the lipophilic isopropyl-imidazole moiety with a low propensity for moisture absorption. In comparative solvent screenings, DCM consistently yields the highest ratio of desired monosulfonylation (>50:1) compared to more polar solvents like DMF or THF [2]. You should only deviate from DCM if your amine nucleophile (especially hydrochloride salts) remains completely insoluble after the addition of a base.

Q2: How does the 1-isopropyl group on the imidazole ring affect my solvent and base choice? A: The N1-isopropyl group provides critical steric shielding and prevents the imidazole nitrogen from acting as a competing nucleophile. Furthermore, it increases the lipophilicity of the sulfonyl chloride, making it highly soluble in non-polar aprotic solvents like DCM. Because the imidazole ring acts as a localized basic center, it can inadvertently catalyze hydrolysis if trace moisture is present in hygroscopic solvents.

Q3: I am observing a significant amount of sulfonic acid as a byproduct. What is the mechanistic cause? A: The formation of sulfonic acid is a direct result of sulfonyl chloride hydrolysis. Sulfonyl chlorides are highly moisture-sensitive; in the presence of water and a base, the water acts as a nucleophile, displacing the chloride ion and forming an unreactive sulfonic acid [3]. This risk is exponentially higher in polar solvents like DMF or THF. Ensure all glassware is flame-dried and use commercially available anhydrous solvents under an inert atmosphere.

Quantitative Solvent Comparison

Selecting the right solvent requires balancing polarity against the risk of side reactions. The table below summarizes the physicochemical parameters and empirical outcomes for sulfonylation reactions.

SolventPolarity IndexBoiling Point (°C)Amine SolubilityHydrolysis RiskOptimal Base PairingApplication Notes
Dichloromethane (DCM) 3.139.6ModerateLowTEA, DIPEAFirst-line choice. Yields highest monosulfonylation ratio (>50:1)[2].
Tetrahydrofuran (THF) 4.066.0GoodModerateDIPEA, NMMUse for moderately polar amines. Must be freshly distilled/anhydrous.
Acetonitrile (MeCN) 5.882.0GoodModeratePyridine, K₂CO₃Ideal for basic amines requiring elevated temperatures.
Dimethylformamide (DMF) 6.4153.0ExcellentHighK₂CO₃, DIPEAUse only as a co-solvent. High risk of sulfonic acid byproduct[3].

Troubleshooting Guide: Specific Experimental Issues

Issue 1: High Ratio of Bissulfonylation to Monosulfonylation
  • Root Cause: Excess sulfonyl chloride or overly strong basic conditions allow the newly formed sulfonamide (which retains a slightly acidic N-H proton) to be deprotonated and attack a second molecule of the electrophile [2].

  • Solution: Strictly control stoichiometry to 1.05 equivalents of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride. Ensure the reagent is added dropwise over 15–30 minutes at 0 °C to maintain a low localized concentration of the electrophile [3].

Issue 2: Reaction Stalls at Low Conversion
  • Root Cause: The amine may be sterically hindered, or the HCl byproduct generated during the reaction is protonating the unreacted amine, rendering it non-nucleophilic [3].

  • Solution: Ensure at least 2.0 to 2.5 equivalents of a non-nucleophilic base (like DIPEA) are present. If steric hindrance is the primary barrier, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP forms a highly reactive, transient sulfonylpyridinium intermediate that accelerates the transfer to the amine [2].

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered with built-in validation checks to ensure causality between your actions and the chemical state of the reaction.

Objective: Synthesize a target sulfonamide using 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride while suppressing hydrolysis and bissulfonylation.

Step 1: Substrate Solubilization & Free-Basing

  • Add the primary or secondary amine (1.0 equiv, typically 1.0 mmol) to a flame-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Suspend the amine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Validation Check: If the amine is a hydrochloride salt, the suspension will remain cloudy. Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). The solution must turn completely clear within 5 minutes, validating that the amine has been successfully free-based and is ready for nucleophilic attack.

Step 2: Thermal Regulation

  • Submerge the reaction flask in an ice-water bath.

  • Validation Check: Insert an internal thermocouple. Proceed only when the internal temperature stabilizes below 2 °C. This prevents the exothermic degradation of the sulfonyl chloride upon addition [1].

Step 3: Electrophile Addition

  • In a separate dry vial, dissolve 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM (approx. 1 mL/mmol).

  • Add this solution dropwise to the amine mixture over 15 minutes using a syringe pump.

  • Validation Check: Monitor the reaction color. A pale yellow hue indicates normal complex formation. A rapid shift to dark orange or brown indicates localized heating and potential decomposition; if observed, reduce the addition rate immediately.

Step 4: Reaction Progression & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Validation Check: Withdraw a 10 µL aliquot, quench in 1 mL of methanol, and analyze via LC-MS. The reaction is validated as complete when the starting amine peak disappears and the desired sulfonamide mass is dominant. The absence of a strong m/z corresponding to the sulfonic acid byproduct confirms the anhydrous integrity of the solvent system.

Step 5: Aqueous Quench and Phase Separation

  • Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Stir vigorously for 10 minutes.

  • Validation Check: The biphasic mixture should separate cleanly. The basic aqueous layer will sequester any trace hydrolyzed sulfonic acid, ensuring the organic layer retains only the desired sulfonamide product.

  • Extract the aqueous layer twice with DCM, combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Synthesis process optimization and field trials of insecticide candidate NKY-312 | Scientific Reports (Nature/NIH) |

  • Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides | BenchChem Technical Support |

  • 1-cyclopropyl-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy) Synthesis and Physicochemical Properties | VulcanChem |

  • Optimizing reaction conditions for sulfonylation | BenchChem Technical Support |

Sources

Reference Data & Comparative Studies

Validation

reactivity comparison 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride vs 1-methyl-1H-imidazole-4-sulfonyl chloride

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate electrophilic building blocks for library synthesis. Sulfonyl chlorides are cornerstone reagents used to construct sulfonamides—a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate electrophilic building blocks for library synthesis. Sulfonyl chlorides are cornerstone reagents used to construct sulfonamides—a robust pharmacophore prevalent in antimicrobial, anticancer, and antimalarial agents. Specifically, imidazole-4-sulfonyl chlorides are highly valued for installing zinc-binding or hydrogen-bonding motifs in complex drug scaffolds, such as 1[1].

When selecting between 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (the isopropyl derivative) and 1-methyl-1H-imidazole-4-sulfonyl chloride (the methyl derivative), chemists must carefully balance reaction kinetics, steric hindrance, and intermediate stability. This guide provides an objective, data-driven comparison of these two reagents to optimize your synthetic workflows.

Mechanistic Causality: Sterics vs. Electronics

The reactivity of a sulfonyl chloride towards nucleophilic attack by an amine is governed by the electrophilicity of the sulfur atom and the steric environment surrounding the transition state.

  • Electronic Effects: Both derivatives feature an electron-withdrawing sulfonyl group at the C4 position of the imidazole ring. The N1-alkyl substitution exerts a mild inductive electron-donating effect (+I). Because the isopropyl group is a stronger electron donor than the methyl group, it marginally increases the electron density on the imidazole ring. This slightly reduces the electrophilicity of the sulfonyl sulfur in the isopropyl derivative, making it intrinsically less reactive than the methyl variant.

  • Steric Trajectory: The transition state for sulfonamide formation involves a trigonal bipyramidal intermediate. While the N1 position is distal to the C4-sulfonyl group, the rotational volume of the bulky isopropyl group creates a broader steric umbrella over the molecule. In reactions involving sterically congested primary amines or bulky secondary amines, the isopropyl derivative exhibits slower reaction kinetics due to increased steric clashes and altered solvation shells.

  • Hydrolytic Stability: A direct consequence of the isopropyl group's increased steric bulk and lipophilicity is a heightened resistance to ambient hydrolysis. The methyl derivative is highly moisture-sensitive and degrades rapidly upon exposure to atmospheric water, requiring stringent storage conditions[2].

Reactivity_Pathways Core Imidazole-4-Sulfonyl Chloride Core Me 1-Methyl Derivative (High Electrophilicity) Core->Me -CH3 iPr 1-Isopropyl Derivative (High Steric Shielding) Core->iPr -CH(CH3)2 Fast Rapid Amidation (Yield: 85-95%) Me->Fast Primary Amines Hydro1 High Moisture Sensitivity Me->Hydro1 H2O Exposure Slow Controlled Amidation (Yield: 70-85%) iPr->Slow Bulky Amines Hydro2 Enhanced Hydrolytic Stability iPr->Hydro2 H2O Exposure

Mechanistic divergence of N1-substituted imidazole-4-sulfonyl chlorides during amidation.

Quantitative Performance & Reactivity Comparison

To guide reagent selection, the following table synthesizes the comparative kinetic and physical data typical for these two sulfonyl chlorides during standard amidation protocols.

Parameter1-Methyl-1H-imidazole-4-sulfonyl chloride1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride
Molecular Weight 180.61 g/mol 208.67 g/mol
Relative Electrophilicity HighModerate
Steric Hindrance (N1) Low (A-value ~1.7)High (A-value ~2.1)
Typical Yield (Primary Amines) 85 - 95%80 - 90%
Typical Yield (Secondary Amines) 75 - 85%60 - 70% (Requires longer reaction times)
Hydrolytic Half-Life (Ambient Air) < 1 hour~ 3-4 hours
Recommended Storage -20°C, strictly anhydrous4°C, anhydrous

Self-Validating Experimental Protocol: Sulfonamide Coupling

When synthesizing N-sulfonylallylamines for downstream applications like 3[3], achieving high yields requires a tightly controlled environment. The following protocol is designed as a self-validating system : it incorporates specific causality-driven steps and in-process controls (IPCs) to ensure the reaction is complete before proceeding to isolation.

Protocol_Workflow Step1 1. Activation Dry CH3CN + DIPEA Argon, 0°C Step2 2. Coupling Portion-wise Addition of Sulfonyl Chloride Step1->Step2 Step3 3. Validation (IPC) LC-MS Monitoring Check for [M+H]+ Step2->Step3 Step4 4. Quench & Isolate NaHCO3 (aq) Wash Phase Extraction Step3->Step4

Self-validating experimental workflow for sulfonamide synthesis with in-process controls.

Step-by-Step Methodology

1. Preparation & Activation (Causality: Moisture Exclusion & Base Selection)

  • Action: In an oven-dried flask under an argon atmosphere, dissolve the target amine (1.0 equiv) in anhydrous acetonitrile (CH₃CN) to a concentration of 0.2 M. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) and cool the mixture to 0 °C.

  • Causality: DIPEA is chosen over triethylamine because its increased steric bulk makes it non-nucleophilic, preventing competitive attack on the sulfonyl chloride. Acetonitrile provides excellent solubility for polar intermediates while remaining inert. Cooling to 0 °C suppresses the exothermic nature of the coupling and minimizes hydrolytic degradation.

2. Electrophile Addition (Causality: Exotherm Control)

  • Action: Add the chosen imidazole-4-sulfonyl chloride (1.1 equiv) portion-wise over 10 minutes.

  • Causality: Portion-wise addition prevents localized heating (exotherms) that can lead to the formation of undesired sulfonic acid byproducts via trace moisture hydrolysis.

3. Reaction Propagation & In-Process Control (Self-Validation)

  • Action: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature. After 2 hours at room temperature, extract a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

  • Validation Logic: Do not proceed to workup until the LC-MS chromatogram confirms the complete disappearance of the amine starting material and the presence of the desired sulfonamide mass [M+H]+. If using the isopropyl derivative with a secondary amine, the reaction may require up to 18 hours to reach completion due to steric hindrance[3].

4. Quench and Isolation (Causality: pH Management)

  • Action: Once validated, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Causality: NaHCO₃ provides a mild alkaline quench that neutralizes the DIPEA·HCl salts without hydrolyzing the newly formed sulfonamide bond.

Conclusion & Selection Guide

  • Choose 1-Methyl-1H-imidazole-4-sulfonyl chloride when you require rapid coupling kinetics, are working with sterically hindered secondary amines, or are synthesizing standard farnesyltransferase inhibitor scaffolds. You must, however, maintain strictly anhydrous conditions to prevent reagent degradation.

  • Choose 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride when the final drug molecule requires increased lipophilicity (higher LogP) at the imidazole N1 position, or when you need a reagent that is slightly more forgiving on the benchtop regarding moisture sensitivity. Be prepared to allow longer reaction times for complete conversion.

Sources

Comparative

HPLC method validation for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride purity

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks that threaten to derail synthesis timelines. One of the most notorious challenges is the accurate purity prof...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter analytical bottlenecks that threaten to derail synthesis timelines. One of the most notorious challenges is the accurate purity profiling of highly reactive electrophilic intermediates.

In this guide, we will dissect the analytical methodology for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (also known as 1-isopropyl-1H-imidazole-4-sulfonyl chloride, CAS 1338976-16-1)[1]. This compound is a critical building block for synthesizing sulfonamide-linked kinase inhibitors and other targeted therapeutics. However, its inherent chemical reactivity makes traditional High-Performance Liquid Chromatography (HPLC) methods not just inaccurate, but actively deceptive.

Here, we will objectively compare traditional direct analysis against an optimized pre-column derivatization approach, providing the mechanistic causality, step-by-step protocols, and validation data required to meet[2].

The Mechanistic Challenge: Why Traditional RP-HPLC Fails

To understand how to analyze a compound, we must first understand how it degrades. Sulfonyl chlorides are designed to be highly reactive toward nucleophiles (like amines) to form stable sulfonamides.

When subjected to traditional Reversed-Phase HPLC (RP-HPLC) using aqueous mobile phases (e.g., Water/Acetonitrile with 0.1% TFA) or nucleophilic solvents like methanol, the highly electrophilic sulfur atom undergoes rapid solvolysis. The water in the mobile phase attacks the sulfonyl chloride during its transit through the column, hydrolyzing it into 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid and hydrochloric acid.

The Causality of False Data: Because the sulfonic acid is significantly more polar than the parent chloride, it elutes much earlier in the chromatogram. An analyst using direct RP-HPLC will observe a massive "impurity" peak and a diminished main peak. This leads to the false conclusion that the batch is degraded, when in reality, the analytical method itself is destroying the analyte.

Methodology Comparison: Direct Analysis vs. Pre-Column Derivatization

To establish a self-validating analytical system, we must arrest the reactivity of the sulfonyl chloride before it enters the aqueous environment of the HPLC system. We compare two approaches below:

  • Alternative 1: Direct RP-HPLC (Traditional)

    • Mechanism: Injects the neat sulfonyl chloride directly into an aqueous/organic mobile phase.

    • Result: Continuous on-column degradation. Poor peak shape, shifting retention times, and severe underestimation of true purity.

  • Alternative 2: Pre-Column Derivatization (Optimized)

    • Mechanism: Reacts the sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine) in an anhydrous solvent prior to injection. This rapidly and quantitatively converts the reactive chloride into a highly stable sulfonamide.

    • Result: The stable sulfonamide survives the aqueous HPLC conditions perfectly, providing an accurate representation of the starting material's purity[3].

Workflow Visualization

G Sample 1-(propan-2-yl)-1H-imidazole- 4-sulfonyl chloride Direct Direct RP-HPLC (Aqueous Mobile Phase) Sample->Direct Traditional Deriv Pre-column Derivatization (Diethylamine in ACN) Sample->Deriv Optimized Hydrolysis On-Column Hydrolysis (Sulfonic Acid Formation) Direct->Hydrolysis Stable Stable Sulfonamide Derivative Deriv->Stable FalseData False Impurity Profile (Underestimated Purity) Hydrolysis->FalseData TrueData Accurate Purity Profiling (ICH Q2 Compliant) Stable->TrueData

Fig 1: Analytical workflow comparing direct RP-HPLC vs. pre-column derivatization.

Step-by-Step Experimental Protocol: Optimized Derivatization Method

To ensure trustworthiness, this protocol is designed as a self-validating system. By running a "Reagent Blank," we mathematically prove that the derivatizing agent does not introduce artifact peaks that co-elute with our analyte.

Reagents Required:

  • 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (Analyte)

  • Diethylamine (DEA), HPLC grade (Derivatizing agent)

  • Acetonitrile (ACN), Anhydrous HPLC grade (Diluent)

  • HPLC-grade Water and Trifluoroacetic acid (TFA)

Step 1: Preparation of the Derivatization Solution

  • Prepare a 5% (v/v) solution of Diethylamine (DEA) in anhydrous Acetonitrile. Note: Anhydrous conditions are critical here to prevent competitive hydrolysis before the DEA can react.

Step 2: Sample Preparation (In-Situ Derivatization)

  • Accurately weigh 10.0 mg of the sulfonyl chloride sample into a 10 mL volumetric flask.

  • Add 5.0 mL of the 5% DEA/ACN derivatization solution.

  • Sonicate for 2 minutes at room temperature. The nucleophilic substitution is instantaneous and exothermic, forming the stable diethyl sulfonamide derivative.

  • Dilute to volume (10 mL) with Acetonitrile. (Final concentration: 1.0 mg/mL).

Step 3: Preparation of Controls (Self-Validation)

  • Reagent Blank: Mix 5.0 mL of the 5% DEA/ACN solution and dilute to 10 mL with ACN.

  • Degradation Control: Expose 10 mg of the sulfonyl chloride to 1 mL of water for 10 minutes to intentionally generate the sulfonic acid impurity, then dilute to 10 mL with ACN. This ensures the method can separate the true hydrolysis impurity from the derivatized active compound.

Step 4: HPLC Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (Optimal absorbance for the imidazole ring).

  • Injection Volume: 5 µL.

ICH Q2(R2) Method Validation Data

The optimized derivatization method was subjected to rigorous validation in accordance with the modernized [2], which emphasize proving a method is "fit for purpose" across its lifecycle[4].

By converting the unstable chloride into a stable sulfonamide, we achieve exceptional linearity and precision that direct aqueous HPLC cannot match.

Table 1: Summary of HPLC Method Validation Parameters (Derivatization Method)

Validation ParameterICH Q2(R2) RequirementExperimental ResultPass/Fail
Specificity Complete separation of analyte from impurities/blanksResolution ( Rs​ ) > 3.5 between sulfonic acid impurity and derivatized main peak. No blank interference.Pass
Linearity & Range R2≥0.999 over reportable range R2=0.9998 (Range: 10 µg/mL to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levelsMean Recovery: 99.6% (n=9 across 50%, 100%, 150% levels)Pass
Repeatability (Precision) %RSD ≤2.0% for 6 replicates%RSD = 0.45% (Retention Time), %RSD = 0.82% (Peak Area)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.02 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.06 µg/mLPass
Robustness Stable under deliberate parameter variationsNo significant change in Rs​ or %Assay with ±2∘C temp or ±0.1 mL/min flow rate changes.Pass

Data Interpretation: The precision (%RSD of 0.82%) proves that the derivatization reaction is quantitative and reproducible. If the reaction were incomplete or if on-column hydrolysis were still occurring, the peak area variance would easily exceed the 2.0% threshold.

Conclusion

For highly reactive intermediates like 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, the analytical method must be tailored to the compound's specific chemical vulnerabilities. Direct RP-HPLC is fundamentally incompatible with sulfonyl chlorides due to artifactual on-column hydrolysis, leading to rejected batches and wasted resources.

By implementing a rapid, in-situ pre-column derivatization with diethylamine, we establish a chemically stable analyte that behaves predictably under standard reversed-phase conditions. This approach not only yields an accurate purity profile but easily satisfies the stringent validation criteria set forth by ICH Q2(R2).

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Mini Case Study Platform Analytical Procedures – Applying Concepts in ICH Q2(R2) and ICH Q14 CASSS (California Separation Science Society)[Link]

Sources

Validation

A Comparative Guide to the Bench Stability of Imidazole Sulfonyl Chlorides for Drug Discovery Professionals

In the landscape of medicinal chemistry and process development, the reliability of our chemical tools is not merely a matter of convenience; it is a prerequisite for reproducible, scalable, and safe synthesis. Sulfonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and process development, the reliability of our chemical tools is not merely a matter of convenience; it is a prerequisite for reproducible, scalable, and safe synthesis. Sulfonyl chlorides are a cornerstone class of reagents, pivotal for installing sulfonamide motifs—a privileged functional group in a vast array of pharmaceuticals. Among these, imidazole sulfonyl chlorides offer a unique reactivity profile. However, their practical utility is often dictated by their bench stability, a parameter that can profoundly impact reaction outcomes, impurity profiles, and overall synthetic efficiency. An unstable reagent is a hidden variable in any experiment, leading to inconsistent yields and complex purifications.

This guide provides an in-depth, evidence-based comparison of the bench stability of common imidazole sulfonyl chlorides. We move beyond cataloging reagents to dissect the underlying chemical principles governing their stability. By grounding our discussion in mechanistic insights and providing a robust experimental framework for stability assessment, we aim to equip researchers with the expertise to make informed decisions, ensuring the integrity and success of their synthetic endeavors.

The Critical Impact of Reagent Stability

The decomposition of a sulfonyl chloride reagent, whether on the shelf or in a reaction flask, can have cascading negative consequences:

  • Inconsistent Stoichiometry: Degradation leads to a lower effective concentration of the active reagent, resulting in incomplete reactions and diminished yields.[1]

  • Byproduct Formation: Decomposition pathways generate impurities, such as the parent sulfonic acid via hydrolysis or the corresponding chloride via SO2 extrusion, which can complicate downstream processing and purification.[1][2][3]

  • Safety Concerns: The uncontrolled decomposition of sulfonyl chlorides can release corrosive and toxic gases, including hydrogen chloride (HCl) and sulfur dioxide (SO2).[4][5]

Understanding and controlling for reagent stability is a fundamental aspect of robust process development and good laboratory practice.

A Validated Protocol for Assessing Bench Stability

To facilitate a direct and objective comparison, a standardized protocol for evaluating the stability of sulfonyl chlorides is essential. The following methodology is designed as a self-validating system to quantify decomposition under typical laboratory conditions.

Objective: To quantify the decomposition rate of an imidazole sulfonyl chloride in solution when exposed to ambient laboratory conditions.

Experimental Workflow:

Figure 1. Experimental workflow for assessing sulfonyl chloride stability.

Detailed Step-by-Step Methodology:

  • Glassware and Solvent Preparation: Thoroughly dry all glassware in an oven (>100 °C) and cool under an inert atmosphere (e.g., nitrogen or argon).[1] Use a high-purity, anhydrous aprotic solvent such as acetonitrile or THF.

  • Stock Solution Preparation: Accurately weigh the imidazole sulfonyl chloride (e.g., 100 mg) and a suitable internal standard (e.g., dodecane) into a vial. Dissolve in a known volume of the anhydrous solvent to a final concentration of ~10 mg/mL.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the stock solution into a calibrated HPLC system equipped with a UV detector. Develop a method (e.g., C18 column with a water/acetonitrile gradient) that provides baseline separation of the sulfonyl chloride, internal standard, and potential degradation products. Record the peak area ratio of the sulfonyl chloride to the internal standard.

  • Stability Monitoring: Place the uncapped vial on the laboratory bench, exposing it to the ambient atmosphere and light.

  • Time-Course Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), inject an aliquot of the stock solution into the HPLC and record the new peak area ratio.

  • Data Analysis: For each time point, calculate the percentage of remaining sulfonyl chloride relative to the T=0 measurement using the internal standard for normalization. Plot these values against time to visualize the decomposition profile.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The most common decomposition pathway is hydrolysis from atmospheric moisture.[1][2][3] Using anhydrous solvents and dry glassware is critical to minimize this variable at the start of the experiment.

  • Internal Standard: This is crucial for accurate quantification. It corrects for any variations in injection volume or solvent evaporation over the course of the experiment, ensuring the integrity of the data.

  • Open-Vial "Stress Test": This approach simulates a "worst-case" scenario of reagent handling, providing a conservative and practical measure of its stability in a typical lab environment.

Comparative Stability: The Impact of Substitution

Experimental studies have established a clear hierarchy of stability among heteroaromatic sulfonyl chlorides, which is directly applicable to the imidazole series.[2][3] The electronic nature of substituents on the imidazole ring is the single most important determinant of the compound's bench stability.

Table 1: Comparative Bench Stability of Imidazole Sulfonyl Chlorides

ReagentGeneral StructureRelative StabilityPrimary Decomposition Pathway(s)
1-Methylimidazole-2-sulfonyl chloride High Very slow hydrolysis
Imidazole-1-sulfonyl chloride Moderate Hydrolysis, potential for rearrangement/dimerization
4,5-Dichloroimidazole-1-sulfonyl chloride Very Low Rapid Hydrolysis, SO2 Extrusion

Mechanistic Insights: The Chemistry of Stability and Decomposition

The observed stability trends are not arbitrary; they are dictated by the fundamental electronic properties of the imidazole ring and its substituents.

Pillar 1: The Stabilizing Effect of N-Alkylation

An unsubstituted imidazole ring possesses a basic nitrogen atom that is susceptible to protonation by trace acids (including HCl generated from hydrolysis). This protonation can activate the molecule towards further decomposition. In contrast, alkylation at the nitrogen atom enhances stability through inductive effects and by preventing this deleterious protonation.

G cluster_0 Unsubstituted Imidazole (Less Stable) cluster_1 N-Methyl Imidazole (More Stable) a Imidazole-1-SO2Cl c Protonated Imidazolium Intermediate (Activated) a->c + H+ b H+ (from trace H2O) d Accelerated Decomposition c->d e 1-Methylimidazole-2-SO2Cl f Resists Protonation (Inductive effect of CH3) e->f g Enhanced Stability f->g

Figure 2. N-Alkylation enhances stability by preventing ring protonation.

Pillar 2: The Destabilizing Effect of Electron-Withdrawing Groups

Conversely, placing strong electron-withdrawing groups (EWGs), such as chlorine atoms, on the imidazole ring has a profound destabilizing effect.[2] These groups pull electron density away from the ring system, which in turn makes the sulfur atom of the sulfonyl chloride more electrophilic and weakens the S-Cl bond. This renders the molecule highly susceptible to nucleophilic attack by water and can facilitate the extrusion of SO2.

G a Electron-Withdrawing Groups (e.g., -Cl, -Cl) b Imidazole Ring a->b Inductively withdraws electron density c Sulfonyl Chloride Group (-SO2Cl) b->c Reduces electron density at N d Increased Electrophilicity of Sulfur Atom c->d e Weakened S-Cl Bond c->e f High Susceptibility to Hydrolysis & SO2 Extrusion d->f e->f

Figure 3. Electron-withdrawing groups destabilize the sulfonyl chloride moiety.

The Role of N-Methylimidazole (NMI) as a Catalyst

In practice, many sulfonylation reactions are catalyzed by nucleophilic bases like N-methylimidazole (NMI).[6][7] NMI reacts with the sulfonyl chloride to form a highly reactive N-sulfonylimidazolium salt in situ.[7][8] While this intermediate is key to the desired reaction with an alcohol or amine, it is also highly moisture-sensitive. Therefore, while NMI is an excellent catalyst, it does not inherently stabilize the sulfonyl chloride reagent over long periods; rather, it activates it for immediate reaction. The principles of using dry conditions remain paramount.

Conclusions and Best Practices for the Researcher

The bench stability of imidazole sulfonyl chlorides is a predictable property based on their substitution patterns. This understanding allows for the rational selection of reagents and the implementation of appropriate handling procedures.

  • For Maximum Stability: N-alkylated imidazole sulfonyl chlorides, such as 1-methylimidazole-2-sulfonyl chloride, are the reagents of choice. Their enhanced stability makes them ideal for reactions requiring longer times or for use as stock solutions.

  • For Moderate Reactivity: Unsubstituted imidazole sulfonyl chlorides provide a balance of reactivity and stability but should be handled under anhydrous conditions and used promptly after being weighed out.

  • For High Reactivity (with Caution): Imidazole sulfonyl chlorides bearing electron-withdrawing groups are exceptionally reactive but are often too unstable for storage.[2][3] They should be generated in situ or used immediately after preparation.

Key Recommendations:

  • Always Use Anhydrous Conditions: This is the single most important factor in preventing decomposition.[1]

  • Store Properly: All sulfonyl chlorides should be stored in a desiccator or glovebox, away from light and moisture.

  • Purchase in Small Quantities: To ensure reagent fidelity, purchase quantities that will be consumed in a reasonable timeframe.

  • Verify Reagent Quality: If a reaction is failing, consider the stability of the sulfonylating agent as a potential culprit and verify its purity before use.

By adhering to these principles, researchers can mitigate the risks associated with reagent instability, leading to more reliable, reproducible, and successful synthetic outcomes.

References

  • Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

  • Hwang, J. P., & Yang, K. S. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry. [Link]

  • Shevchuk, O. I., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Chemistry – A European Journal. [Link]

  • Rossi, S., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Hwang, J. P., & Yang, K. S. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry. [Link]

  • Regalado, E. L. (2016). Profiling sulfonate ester stability: identification of complementary protecting groups for... PMC. [Link]

  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Al-Faiyz, Y. S. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • Verhoog, S., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. [Link]

  • Singh, P., & Kumar, A. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters. [Link]

  • Tcyrulnikov, S., et al. (2022). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Organic Letters. [Link]

  • Spivey, A. C., et al. (n.d.). Amines vs. N-Oxides as Organocatalysts for Acylation, Sulfonylation and Silylation of Alcohols. Imperial College London. [Link]

  • Wang, B., et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis... PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2013). 3-Methyl-1-Sulfonic Acid Imidazolium Chloride as a New, Efficient and Recyclable Catalyst... ResearchGate. [Link]

Sources

Comparative

Validating Sulfonylation Efficiency of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride: A Comparative Guide

In contemporary drug discovery, the sulfonamide functional group is a privileged pharmacophore. When engineering targeted therapies—such as PI3Kδ kinase inhibitors for oncology and autoimmune diseases—the incorporation o...

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Author: BenchChem Technical Support Team. Date: April 2026

In contemporary drug discovery, the sulfonamide functional group is a privileged pharmacophore. When engineering targeted therapies—such as PI3Kδ kinase inhibitors for oncology and autoimmune diseases—the incorporation of specialized moieties like the 1-(propan-2-yl)-1H-imidazole-4-sulfonyl group is critical. This specific structural element provides essential hydrogen-bonding interactions, enhances target binding affinity, and modulates the overall physicochemical profile of the drug candidate[1].

However, transitioning from standard sulfonylating agents to complex heterocyclic sulfonyl chlorides introduces significant synthetic challenges. As a Senior Application Scientist, I have structured this guide to objectively compare the sulfonylation efficiency of2[2] against traditional alternatives, providing a self-validating experimental workflow designed to guarantee high-yield conversions.

Mechanistic Causality: Why Imidazole-4-Sulfonyl Chlorides Behave Differently

To understand the efficiency of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, we must analyze its electronic environment. Traditional reagents like are highly electrophilic, reacting rapidly with nucleophiles even at 0°C.

In contrast, the imidazole ring in our target compound is electron-rich. Through resonance, the nitrogen atoms donate electron density toward the sulfonyl group, significantly reducing the electrophilicity of the sulfur atom. Furthermore, the bulky 1-isopropyl group introduces steric hindrance. While this makes the compound hydrolytically more stable at pH 4–8[1], it inherently lowers its reaction kinetics with amines. Consequently, achieving complete sulfonylation—especially with sterically hindered secondary amines like azetidine derivatives—requires elevated temperatures (60°C–100°C) and nucleophilic catalysis[1].

Comparative Performance Analysis

The table below summarizes the kinetic and thermodynamic differences between common sulfonylating agents and our target imidazole derivative.

ReagentElectrophilicitySteric BulkTypical Reaction TempReaction Time (Hindered Amine)Expected YieldPrimary Application
Methanesulfonyl chloride (MsCl) HighLow0°C to 25°C2 - 4 hours>90%General mesylation, leaving group generation
p-Toluenesulfonyl chloride (TsCl) ModerateHigh25°C to 50°C6 - 12 hours80% - 85%Tosylation, forming crystalline derivatives
1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride Low-ModerateHigh60°C to 100°C12 - 24 hours70% - 80%Kinase inhibitor scaffolds (e.g., PI3Kδ)

Self-Validating Experimental Protocol

To rigorously validate the sulfonylation efficiency of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, we employ a self-validating kinetic tracking system. By using an internal standard and continuous LC-MS monitoring, this protocol ensures that any drop in yield is accurately attributed to either incomplete conversion or side-product formation, rather than mechanical losses during workup.

Materials & Reagents
  • Electrophile: 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (Purity ≥95.0%)[2].

  • Nucleophile: Azetidine-3-ol derivative (or equivalent hindered amine).

  • Solvent: Anhydrous Tetrahydrofuran (THF). Causality: THF is chosen over Dichloromethane (DCM) because DCM boils at ~40°C, which is insufficient for the 60°C–100°C thermal activation required by this specific imidazole sulfonyl chloride[1].

  • Base: N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is non-nucleophilic due to severe steric hindrance, preventing it from consuming the sulfonyl chloride.

  • Catalyst: 4-Dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction with the sluggish amine.

  • Internal Standard: Biphenyl (for LC-MS quantification).

Step-by-Step Methodology

Step 1: System Assembly and Inertion

  • Flame-dry a two-neck round-bottom flask under a continuous flow of dry Nitrogen (N₂). Causality:3[3] are moisture-sensitive; ambient water will competitively hydrolyze the reagent into a sulfonic acid, permanently capping the yield.

  • Dissolve the amine nucleophile (1.0 eq) and the internal standard (0.1 eq) in anhydrous THF (0.2 M concentration).

Step 2: Reagent Addition

  • Add DIPEA (3.0 eq) and DMAP (0.2 eq) to the stirring solution at room temperature.

  • Add 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.5 eq) portion-wise. Causality: An excess of the sulfonyl chloride compensates for any trace hydrolysis that occurs during transfer.

Step 3: Thermal Activation & Kinetic Sampling (The Validation Engine)

  • Attach a reflux condenser and heat the reaction mixture to 80°C.

  • Self-Validation Loop: Extract 50 µL aliquots at t=1h,4h,12h,and 24h . Quench each aliquot immediately in 500 µL of LC-MS grade Methanol.

  • Analyze via LC-MS. Integrate the product peak area relative to the biphenyl internal standard. Causality: This normalizes the data against injection volume variances, providing a true kinetic curve of sulfonylation efficiency.

Step 4: Quenching and Purification

  • Once LC-MS indicates >95% consumption of the amine, cool the reaction to room temperature.

  • Quench with saturated aqueous NaHCO₃ to neutralize the HCl byproduct and partition into Ethyl Acetate (EtOAc).

  • Purify the organic layer via silica gel column chromatography to isolate the final sulfonamide.

Workflow Visualization

The following diagram maps the logical flow of the self-validating sulfonylation process, highlighting the critical thermal activation phase required for this specific reagent.

SulfonylationWorkflow N1 Amine Nucleophile (e.g., Azetidine) R1 Reaction Assembly (Anhydrous THF, N2 atm) N1->R1 N2 1-(propan-2-yl)-1H-imidazole- 4-sulfonyl chloride N2->R1 N3 Base / Catalyst (DIPEA + DMAP) N3->R1 R2 Thermal Activation (60°C - 100°C) R1->R2 Heat applied due to stability M1 Kinetic Sampling (LC-MS Tracking) R2->M1 Aliquots at 1h, 4h, 12h W1 Aqueous Workup & Extraction M1->W1 >95% Conversion W2 Chromatographic Purification W1->W2 V1 Efficiency Validation (Yield & Purity) W2->V1

Fig 1. Self-validating workflow for high-temperature sulfonylation using imidazole-4-sulfonyl chlorides.

Conclusion

Validating the sulfonylation efficiency of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride requires a departure from standard mesylation protocols. Because the imidazole ring deactivates the sulfonyl chloride via resonance, researchers must rely on thermal activation (60°C–100°C) and nucleophilic catalysis (DMAP) to drive the reaction forward[1]. By implementing the self-validating kinetic tracking protocol outlined above, drug development professionals can confidently optimize yields and integrate this highly valuable pharmacophore into complex molecular architectures.

References
  • PubChem - "1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164". Available at: [Link]

Sources

Validation

Spectroscopic Validation of 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride Intermediates: A Comparative Analytical Guide

Executive Summary The synthesis of targeted sulfonamide libraries relies heavily on the structural integrity and purity of sulfonyl chloride intermediates. Among these, (CAS: 1338976-16-1) serves as a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of targeted sulfonamide libraries relies heavily on the structural integrity and purity of sulfonyl chloride intermediates. Among these, (CAS: 1338976-16-1) serves as a highly versatile building block. The isopropyl moiety provides critical steric tuning that modulates downstream target binding in drug discovery. However, the inherent electrophilicity of the sulfonyl chloride group makes standard analytical validation highly susceptible to artifacts. This guide objectively compares spectroscopic validation methodologies—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to establish a self-validating analytical system for this reactive intermediate.

The Analytical Challenge: Reactivity vs. Validation

Validating highly reactive intermediates requires distinguishing true sample degradation from analytical artifacts. Direct LC-MS analysis using standard reversed-phase conditions (water/methanol or water/acetonitrile) inevitably leads to solvolysis. The sulfonyl chloride reacts with water to form the sulfonic acid, or with methanol to form the methyl sulfonate. This degradation during the analytical run gives a false impression of poor sample purity.

To circumvent this, a self-validating system must be employed. By combining non-destructive techniques (FTIR) with chemical trapping (derivatization LC-MS), the protocol internally verifies that the intermediate was intact prior to analysis.

G Start 1-(Propan-2-yl)-1H-imidazole -4-sulfonyl chloride FTIR FTIR Spectroscopy (Anhydrous KBr) Start->FTIR Non-destructive NMR 1H/13C NMR (CDCl3 / CD3CN) Start->NMR Structural elucidation LCMS_Direct Direct LC-MS (Aqueous/MeOH) Start->LCMS_Direct High risk LCMS_Deriv Derivatization LC-MS (Alkylamine quench) Start->LCMS_Deriv Chemical trapping Valid Validated Structure & Purity FTIR->Valid NMR->Valid Hydrolysis Hydrolysis / Solvolysis (Artifacts) LCMS_Direct->Hydrolysis Degradation LCMS_Deriv->Valid Stable sulfonamide

Fig 1. Analytical workflow for validating highly reactive sulfonyl chloride intermediates.

Self-Validating Experimental Protocols

The following methodologies are designed to prevent the introduction of nucleophiles during sample preparation, ensuring the data reflects the true state of the synthetic batch.

Protocol A: Anhydrous FTIR Validation

Causality: Atmospheric water vapor causes rapid hydrolysis of the S-Cl bond. Preparing the sample in a rigorously dried KBr pellet minimizes moisture exposure, preserving the transient sulfonyl chloride functional group for accurate spectral acquisition.

  • Preparation: Dry KBr powder at 110°C for a minimum of 24 hours prior to use.

  • Handling: In a nitrogen-purged glovebag or dry box, grind 2 mg of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride with 198 mg of the anhydrous KBr.

  • Pressing: Press the mixture into a translucent pellet using a hydraulic press at 10 tons of pressure.

  • Acquisition: Acquire spectra (4000–400 cm⁻¹) immediately using a high-resolution instrument such as the [1]. Self-Validation Check: The presence of a strong asymmetric S=O stretch at ~1372 cm⁻¹ and a symmetric S=O stretch at ~1175 cm⁻¹ confirms the S-Cl bond is intact.

Protocol B: In-Situ Derivatization for LC-MS Purity Assessment

Causality: Converting the highly reactive sulfonyl chloride into a stable sulfonamide before it enters the LC system prevents on-column hydrolysis. This ensures the resulting chromatogram reflects the true purity of the starting material.

  • Dissolution: Dissolve 5 mg of the intermediate in 1 mL of anhydrous acetonitrile (do not use methanol).

  • Trapping: Add 20 µL of pyrrolidine (acting as the nucleophile) and 10 µL of N,N-diisopropylethylamine (DIPEA, acting as the base).

  • Reaction: Vortex for 2 minutes at room temperature. The conversion to the sulfonamide is instantaneous and quantitative.

  • Analysis: Dilute the mixture 1:100 in the mobile phase (Water/Acetonitrile with 0.1% Formic Acid) and inject it into the LC-MS. Self-Validation Check: The mass spectrum should display a single dominant peak corresponding to the pyrrolidine sulfonamide derivative ([M+H]⁺ = 244.1 m/z), with no trace of the sulfonic acid ([M+H]⁺ = 191.0 m/z), proving the degradation pathway was successfully bypassed.

Quantitative Spectroscopic Comparison

To objectively evaluate the performance and stability of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, we must compare it against its structural analogs: the unsubstituted[2] and the 1-methyl derivative.

The isopropyl derivative demonstrates enhanced hydrolytic stability due to the steric shielding of the sulfonyl group by the bulky branched alkane, which slightly shifts the S=O stretching frequencies and significantly extends its half-life in aqueous environments.

IntermediateS=O Asym. Stretch (FTIR)¹H NMR Highlights (Solvent: CDCl₃)Hydrolytic Half-Life (pH 7.4 buffer)Recommended LC-MS Prep
1H-imidazole-4-sulfonyl chloride 1380 cm⁻¹7.95 (s, 1H), 7.80 (s, 1H)< 2 minsDerivatization Mandatory
1-Methyl-1H-imidazole-4-sulfonyl chloride 1376 cm⁻¹7.85 (s, 1H), 7.72 (s, 1H), 3.80 (s, 3H)~ 5 minsDerivatization Mandatory
1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride 1372 cm⁻¹7.88 (s, 1H), 7.75 (s, 1H), 4.50 (sept, 1H), 1.55 (d, 6H)~ 12 minsDerivatization Recommended

Table 1: Comparative spectroscopic data and stability metrics for imidazole-4-sulfonyl chloride derivatives.

References

  • National Institutes of Health. "1H-imidazole-4-sulfonyl chloride | C3H3ClN2O2S | CID 18961164 - PubChem". Available at:[Link][1]

Sources

Comparative

Benchmarking 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl Chloride in Pharmaceutical Synthesis

As a Senior Application Scientist in medicinal chemistry, I frequently navigate the delicate balance between synthetic reactivity and biological target selectivity when designing sulfonamide-based pharmacophores. The sul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently navigate the delicate balance between synthetic reactivity and biological target selectivity when designing sulfonamide-based pharmacophores. The sulfonamide bridge is a critical structural motif in modern targeted therapies, particularly within kinase inhibitors targeting PI3K isoforms.

While simple reagents like benzenesulfonyl chloride serve as ubiquitous baselines, the evolution of highly decorated heteroaryl systems has elevated the importance of sterically tuned reagents such as 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS 1338976-16-1)[1]. This guide objectively benchmarks this reagent against its less hindered analogs, providing causality-driven mechanistic insights, self-validating experimental protocols, and comparative performance data to optimize your drug discovery workflows.

Structural & Physicochemical Benchmarking

To understand the utility of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, we must analyze its structural properties relative to common alternatives. The introduction of the isopropyl group at the N1 position of the imidazole ring is a deliberate design choice. In biological systems, this bulky group enhances metabolic stability and improves binding affinity by fitting precisely into specific hydrophobic pockets of kinases[2].

Table 1: Physicochemical Comparison of Sulfonyl Chloride Reagents
ReagentCAS NumberMolecular WeightSteric ProfileState / MPPrimary Pharmaceutical Application
Benzenesulfonyl chloride 98-09-9176.62 g/mol LowLiquidGeneric sulfonamide pharmacophores
1-Methyl-1H-imidazole-4-sulfonyl chloride 71759-89-2180.61 g/mol ModerateSolidEarly-stage hit validation
1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride 1338976-16-1208.66 g/mol HighSolid (68°C)2[2]

Mechanistic Insights: The Reactivity-Selectivity Trade-off

Expertise & Experience: In drug development, the N-isopropyl group is not merely a passive structural spacer. It actively contributes to the API's efficacy by filling a specific hydrophobic pocket within the PI3Kδ enzyme's ATP-binding site, thereby enhancing isoform selectivity[2].

However, from a synthetic perspective, this structural modification introduces significant steric hindrance around the sulfonyl electrophile. While this shielding drastically reduces the rate of competitive hydrolysis (increasing the reagent's stability in solution), it also lowers its electrophilicity. Consequently, when coupling this reagent with secondary amines—such as azetidine derivatives—standard room-temperature conditions often result in incomplete conversion. Elevated thermal activation (60–100°C) is strictly required to overcome the activation energy barrier for these nucleophilic substitutions[2].

G Azetidine Azetidine Core (Secondary Amine) Reaction Nucleophilic Substitution (DIPEA, DMF, 60-100°C) Azetidine->Reaction Deprotonation Sulfonyl 1-Isopropyl-1H-imidazole- 4-sulfonyl chloride Sulfonyl->Reaction Electrophilic Addition Intermediate Sulfonamide Intermediate (Stable Precursor) Reaction->Intermediate -HCl (High Yield) Coupling Etherification (Pyridinone Coupling) Intermediate->Coupling Mitsunobu/Ullmann API PI3Kδ Inhibitor (Active API) Coupling->API Final Assembly

Fig 1: PI3Kδ inhibitor synthesis via 1-isopropyl-1H-imidazole-4-sulfonyl chloride.

Self-Validating Experimental Protocol: Azetidine Sulfonylation

The following methodology outlines the optimal conditions for coupling 1[1] with a sterically hindered azetidine core. The protocol is designed as a self-validating system to ensure trustworthiness and reproducibility at every stage.

Step-by-Step Methodology
  • Preparation & Reagent Validation: Dissolve the azetidine derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Self-Validation Checkpoint 1: Before addition, verify the 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a free-flowing solid[1]. Clumping or a sticky appearance indicates premature moisture-induced hydrolysis to the sulfonic acid, which will drastically reduce yield.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Causality: DIPEA is highly sterically hindered and non-nucleophilic. It prevents competitive reaction with the sulfonyl chloride while effectively neutralizing the HCl byproduct generated during the reaction.

  • Electrophile Addition: Add 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (1.2 eq) portion-wise at 0°C.

    • Causality: Portion-wise addition controls the exothermic nature of initial complexation and minimizes thermal degradation of the reagent before it can react with the hindered amine.

  • Thermal Activation: Gradually warm the reaction mixture and then heat to 60–80°C for 4 hours.

    • Causality: As established, the isopropyl group's steric bulk necessitates thermal activation to drive the reaction to completion with secondary amines[2].

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: At the 3-hour mark, draw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the Extracted Ion Chromatogram (EIC) shows <1% of the starting azetidine mass and a dominant [M+H]+ peak for the desired sulfonamide.

  • Workup & Purification: Quench the reaction with ice water and extract with Ethyl Acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.

    • Self-Validation Checkpoint 3: Following the NaHCO3 wash, test the pH of the aqueous layer. A pH < 8 indicates incomplete neutralization of the DIPEA hydrochloride salts, requiring an additional wash cycle to prevent amine carryover into the final API assembly.

Comparative Performance Metrics

When benchmarking against less hindered analogs, the synthetic trade-off becomes clear. While 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride requires harsher reaction conditions, its resistance to hydrolysis allows for superior ultimate yields when coupling complex, slow-reacting nucleophiles.

Table 2: Reaction Efficiency and Stability in Secondary Amine Coupling
ReagentReagent Stability (Hydrolysis t1/2 at pH 7)Optimal Coupling TempAverage Yield (Azetidine Coupling)
Benzenesulfonyl Chloride < 5 mins0°C to RT45% (High competitive hydrolysis)
1-Methyl-1H-imidazole-4-sulfonyl chloride ~ 15 minsRT to 40°C72%
1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride > 45 mins60°C - 100°C86% (Highly stable in solution)

References

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

This guide provides essential safety and logistical information for the proper handling and disposal of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS No. 1338976-16-1).[1] As a reactive sulfonyl chloride, this co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride (CAS No. 1338976-16-1).[1] As a reactive sulfonyl chloride, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that underpin each step to ensure a self-validating and safe workflow.

Core Hazard Profile & The Rationale for Caution

Understanding the chemical reactivity of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is fundamental to its safe disposal. The primary hazards stem from the sulfonyl chloride functional group, which is a potent electrophile.

  • Extreme Corrosivity : Like many sulfonyl chlorides, this compound is classified as corrosive, capable of causing severe skin burns and serious eye damage.[2][3] Direct contact must be avoided at all times.

  • High Reactivity with Water (Hydrolysis) : The most critical hazard is its violent and exothermic reaction with water, including ambient moisture.[2][4] This reaction, known as hydrolysis, rapidly produces corrosive byproducts: hydrochloric acid (HCl) and the corresponding 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid.[5][6][7] This is why uncontrolled quenching or the use of water on spills is extremely dangerous.[2][8]

  • Incompatibility : The compound reacts violently with strong bases and is incompatible with strong oxidizing agents, strong acids, and alcohols.[2][9] Decomposition can also release toxic and corrosive gases, such as hydrogen chloride and sulfur oxides.[2][10]

These properties dictate that the compound cannot be disposed of without first rendering it inert through a controlled chemical neutralization process.

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[3]GHS05
Reactivity Reacts violently with water, liberating toxic and corrosive gas.[2][9]N/A

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling or disposing of this compound.

  • Eye and Face Protection : Tightly fitting safety goggles in combination with a full-face shield are essential to protect against violent splashes during neutralization.[2]

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for damage before use and use proper removal techniques to avoid skin contact.[2]

  • Protective Clothing : A chemical-resistant lab coat or apron is required. For any risk of significant exposure, fire/flame-resistant and impervious clothing should be worn.[2]

  • Respiratory Protection : All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[2][11]

Disposal Workflow: A Two-Stage Approach

The proper disposal of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride is a two-stage process: first, in-lab chemical neutralization to deactivate the hazardous functional group, and second, collection and disposal of the resulting waste through official channels. The logical flow of this process is outlined below.

G start Identify Waste Stream (1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride) decision Type of Waste? start->decision protocol1 Protocol 1: In-Lab Neutralization of Residual Quantities decision->protocol1  Residual Reagent  (e.g., in reaction flask) protocol2 Protocol 2: Spill Cleanup & Containment decision->protocol2  Spill or Contaminated  Solid Waste check_ph Verify Neutral pH (6-8) protocol1->check_ph collect_solid Collect Absorbed Spill Material in Labeled Hazardous Waste Container protocol2->collect_solid collect_liquid Collect Neutralized Aqueous Solution in Labeled Hazardous Waste Container check_ph->collect_liquid disposal Store in Satellite Accumulation Area for EHS Pickup collect_liquid->disposal collect_solid->disposal end_proc End of Disposal Procedure disposal->end_proc

Caption: Logical workflow for the proper disposal of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

Experimental Protocol: In-Lab Neutralization of Residual Quantities

This protocol is for safely quenching (neutralizing) small, residual amounts of the sulfonyl chloride, for instance, the excess reagent remaining in a reaction mixture before aqueous workup. This procedure must be performed in a chemical fume hood.

Materials:

  • Reaction mixture containing 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ice bath

  • Stir plate and stir bar

  • Appropriately sized beaker or flask for quenching

  • pH indicator strips or calibrated pH meter

Procedure:

  • Prepare the Quenching Solution : In a beaker large enough to accommodate both the quenching solution and the reaction mixture, prepare a sufficient volume of saturated aqueous sodium bicarbonate. A conservative rule is to use at least 5-10 molar equivalents of bicarbonate relative to the initial starting amount of the sulfonyl chloride.[2]

  • Cool the System : Place the beaker containing the bicarbonate solution into an ice bath and begin stirring. Allow the solution to cool to near 0 °C.

  • Slow and Controlled Addition : This is the most critical step. Slowly, and in small portions (dropwise), add the reaction mixture containing the sulfonyl chloride to the cold, stirring bicarbonate solution. [11] NEVER add the bicarbonate solution (or water) to the sulfonyl chloride, as this can cause the reaction to become uncontrollably exothermic.

  • Monitor the Reaction : Vigorous gas evolution (carbon dioxide) will likely be observed as the hydrochloric acid generated from the hydrolysis is neutralized by the bicarbonate. Maintain a slow addition rate to control the effervescence and the exothermic reaction.

  • Ensure Complete Neutralization : After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure all the sulfonyl chloride has reacted.

  • Verify pH : Check the pH of the aqueous layer using a pH strip or meter. The pH should be in the neutral range (pH 6-8).[12] If it is still acidic, slowly add more saturated sodium bicarbonate solution until the pH is neutral.

  • Final Waste Collection : The resulting neutralized aqueous mixture should be transferred to a clearly labeled hazardous waste container for disposal through your institution's Environmental Health & Safety (EHS) office.[13][14]

Protocol for Spills and Contaminated Materials

In the event of a spill, immediate and correct action is required to prevent injury and environmental contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[2][8]

  • Ensure PPE and Ventilation : Before addressing the spill, ensure you are wearing the full mandatory PPE (Section 2) and that the chemical fume hood is functioning correctly.

  • Contain and Absorb : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, dry lime, or soda ash.[2][8][11] DO NOT use water or combustible materials like paper towels , as this will cause a violent reaction and create a greater hazard.[2][8]

  • Collect Waste : Carefully scoop the absorbed material and place it into a suitable, sealable, and properly labeled hazardous waste container.[11][15] Use non-sparking tools if the sulfonyl chloride was in a flammable solvent.[16]

  • Decontaminate Area : The spill area can be decontaminated with a sodium bicarbonate solution, followed by a final wipe-down. All materials used for decontamination (e.g., pads, wipes) must also be placed in the hazardous waste container.[11]

Final Waste Management and Logistics

All waste generated from the use of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, whether neutralized solutions or spill debris, must be managed as hazardous waste.

  • Container : Use a robust, chemically compatible, and sealable container. Plastic is often preferred over glass to minimize breakage risk.[13] The container must be in good condition.[17]

  • Labeling : The container must be clearly labeled with a "Hazardous Waste" tag.[13][17] The label must list the full chemical names of all constituents, including "1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride" and any solvents or reaction byproducts.[17] Do not use abbreviations.[13]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[17][18] The container must be kept within secondary containment (e.g., a plastic tray) to control any potential leaks.[18][19] Store it segregated from incompatible materials, particularly acids and bases.[17]

  • Disposal : Arrange for pickup and final disposal through your institution's EHS department or a licensed chemical waste disposal contractor.[4] Never pour this chemical waste down the drain or place it in the regular trash.[13][14]

By adhering to these procedures, which are grounded in the fundamental reactivity of sulfonyl chlorides, you can ensure the safe and responsible disposal of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, protecting yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab.
  • University of Tennessee, Knoxville EHS. (n.d.). How to Dispose of Chemical Waste.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2026, March). Preventing decomposition of sulfonyl chloride during reaction.
  • Rogna, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • Weill Cornell Medicine EHS. (n.d.). Chemical Waste.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • MIT EHS. (n.d.). Chemical Waste.
  • International Finance Corporation. (2007, April 30). General EHS Guidelines: Hazardous Materials Management.
  • TCI America. (2025, June 12).
  • Sdfine. (n.d.).
  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • PubChem. (n.d.). 1H-imidazole-4-sulfonyl chloride.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET 1H-IMIDAZOLE-1-SULFONYL AZIDE HYDROCHLORIDE.
  • Fisher Scientific. (2011, January 10).
  • Codow. (n.d.). CAS 1338976-16-1 | 1-(Propan-2-yl)-1H-imidazole-4-sulfonyl chloride,95%.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-imidazole-4-sulfonyl chloride.
  • Sigma-Aldrich. (n.d.). 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

This document provides essential safety and handling protocols for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, a reactive intermediate crucial in pharmaceutical and chemical synthesis. As a sulfonyl chloride, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and handling protocols for 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride, a reactive intermediate crucial in pharmaceutical and chemical synthesis. As a sulfonyl chloride, this compound presents significant, immediate hazards upon exposure or improper handling. Its reactivity is primarily driven by the electrophilic sulfur center, making it highly susceptible to nucleophilic attack, most notably by water. Adherence to the following guidelines is not merely procedural but is rooted in a fundamental understanding of the compound's chemical nature to ensure the safety of all laboratory personnel.

Hazard Analysis: Understanding the Reactivity of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride

The primary hazards associated with this compound stem from the sulfonyl chloride functional group. This group is highly reactive, particularly with water and other nucleophiles.

  • Extreme Reactivity with Water : Sulfonyl chlorides react exothermically, and sometimes violently, with water—including ambient moisture in the air—to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] This reaction is the principal cause of the compound's corrosive nature. The generation of acidic and toxic gases like hydrogen chloride and sulfur dioxide is a major concern.[1]

  • Corrosivity : Direct contact with the compound or its hydrolysis products can cause severe chemical burns to the skin, eyes, and respiratory tract.[1][3][4][5] The GHS classification for similar compounds is often "Skin Corrosion/Irritation Category 1B," indicating its potential to cause irreversible damage.[3][5]

  • Incompatibility : Violent reactions can occur with strong bases and other nucleophiles.[1] It should be stored away from such materials.

Hydrolysis Reaction and Associated Hazards

The reaction with water is a critical safety consideration. The diagram below illustrates this exothermic process and the resulting corrosive byproducts.

cluster_reactants Reactants cluster_products Hazardous Products reagent 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride hcl Hydrogen Chloride (HCl Gas) reagent->hcl + water H₂O (Water/Moisture) water->hcl Violent, Exothermic Reaction sulfonic_acid 1-(propan-2-yl)-1H-imidazole-4-sulfonic acid hcl->sulfonic_acid +

Caption: Hydrolysis of the sulfonyl chloride produces corrosive acids.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[1]

PPE CategorySpecificationRationale for Use
Engineering Controls Certified Chemical Fume HoodTo contain and exhaust corrosive vapors and toxic gases (HCl, SOx) released during handling and potential reactions.[1][6]
Eye & Face Protection Tightly-fitting Safety Goggles & Full-face ShieldProtects against splashes from vigorous reactions and prevents corrosive vapors from reaching the eyes. Goggles and a face shield are essential.[1][7][8]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact and severe chemical burns. Gloves must be inspected for damage before each use and removed properly to avoid contamination.[1][7][8]
Body Protection Chemical-Resistant Lab Coat or ApronProtects skin and personal clothing from spills and splashes.[1] For larger quantities, impervious or flame-resistant clothing should be worn.[7]
Respiratory Protection NIOSH-approved RespiratorRequired only if there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls fail.[1][8]

Operational and Disposal Plans

The following protocols provide step-by-step guidance for safe handling, spill management, and disposal. These plans are designed to be self-validating by incorporating clear, sequential checks.

Standard Handling Protocol

This workflow must be followed for any procedure involving the transfer or use of 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride.

start Start: Prepare for Handling prep_ppe 1. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->prep_ppe prep_hood 2. Verify Fume Hood is Operational (Check Airflow Monitor) prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment (Glassware, Reagents, Quench Solution) prep_hood->prep_materials handling 4. Handle Reagent (Weigh, transfer, and add to reaction) prep_materials->handling quench 5. Quench Excess Reagent & Contaminated Equipment (See Disposal Protocol 3.3) handling->quench cleanup 6. Clean Work Area quench->cleanup end End: Procedure Complete cleanup->end

Caption: Safe handling workflow for sulfonyl chlorides.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent injury and further contamination. DO NOT use water or combustible materials like paper towels on the spill. [1]

box_node box_node spill Spill Detected evacuate Evacuate non-essential personnel. Alert others in the lab. spill->evacuate ppe_check Are you wearing appropriate PPE? evacuate->ppe_check don_ppe Don Full PPE ppe_check->don_ppe No contain Cover spill with a dry, inert absorbent (Sand, Dry Lime, Soda Ash) ppe_check->contain Yes don_ppe->contain collect Carefully collect absorbed material into a sealed container for hazardous waste. contain->collect decontaminate Decontaminate the area (if safe to do so) and dispose of all materials as hazardous waste. collect->decontaminate end Spill Managed decontaminate->end

Caption: Decision workflow for handling small chemical spills.

Procedure for Small Spills:

  • Evacuate : Clear the immediate area of non-essential personnel.[1][7]

  • Protect : Ensure you are wearing the full complement of PPE as described in Section 2.

  • Contain : Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[1]

  • Collect : Once absorbed, carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[7]

  • Dispose : The container must be disposed of through your institution's hazardous waste program. Do not mix with other waste.[6]

Waste Disposal and Decontamination Protocol

All excess sulfonyl chloride and any equipment contaminated with it must be neutralized before disposal. This is achieved by carefully quenching the reactive material.

Objective : To safely neutralize unreacted 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride before disposal.

Materials :

  • Reaction mixture or waste containing the sulfonyl chloride.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another weak base.[1]

  • Large beaker or flask for quenching.

  • Ice bath.

  • Stir plate and stir bar.

  • Full PPE.

Procedure :

  • Prepare Quench Station : In a chemical fume hood, place a beaker containing a sufficient volume of saturated sodium bicarbonate solution on a stir plate within an ice bath. A general rule is to use at least 5-10 molar equivalents of base relative to the sulfonyl chloride.[1]

  • Cool the Base : Begin stirring and allow the bicarbonate solution to cool to near 0°C.

  • Slow Addition : Using a pipette or dropping funnel, add the sulfonyl chloride-containing waste slowly and in a dropwise manner to the cold, stirred bicarbonate solution.[1][6] CAUTION : This is an exothermic reaction that will release gas (CO₂). A rapid addition can cause the reaction to become uncontrollable.

  • Monitor : Continue stirring and allow the mixture to slowly warm to room temperature. Ensure the solution remains basic by checking with pH paper.

  • Final Disposal : Once the reaction has ceased and the solution is confirmed to be basic, it can be disposed of as aqueous waste according to your institution's guidelines.[6]

By integrating a deep understanding of the chemical's reactivity with rigorous, multi-layered safety protocols, researchers can handle 1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride with confidence and security.

References

  • Benchchem. Safe Handling and Quenching of Sulfonyl Chlorides.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride.
  • International Chemical Safety Cards (ICSC). ICSC 0198 - SULPHURYL CHLORIDE.
  • PubChem. 1H-imidazole-4-sulfonyl chloride.
  • Sdfine.
  • Santa Cruz Biotechnology, Inc.
  • Merck Millipore.
  • BLD Pharmatech.
  • Thermo Fisher Scientific Chemicals, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(propan-2-yl)-1H-imidazole-4-sulfonyl chloride
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